Product packaging for Pdp-EA(Cat. No.:CAS No. 861891-72-7)

Pdp-EA

Cat. No.: B609885
CAS No.: 861891-72-7
M. Wt: 405.6 g/mol
InChI Key: BIOVSNWTCKRADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PDPEA is an enhancer of fatty acid amide hydrolase (FAAH) activity. It blocks inhibition of recombinant A. thaliana or rat FAAH activity induced by N-acylethanolamine 12:0 (NAE 12:0) when used at a concentration of 100 µM. PDPEA (20 µM) inhibits NAE 12:0-induced decreases in cotyledon size in A. thaliana seedlings.>PDP-EA is an FAAH activator, enhancing amidohydrolase activity of FAAH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H43NO3 B609885 Pdp-EA CAS No. 861891-72-7

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOVSNWTCKRADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861891-72-7
Record name 861891-72-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Pdp-EA: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Pdp-EA, also known as N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide. This compound has been identified as a novel activator of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest in drug development for pain, inflammation, and neurological disorders. This document summarizes key experimental findings, provides detailed methodologies for its synthesis and biological characterization, and visualizes its mechanism of action.

Chemical Structure and Properties

This compound, systematically named N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide, is a synthetic compound with structural similarities to endogenous N-acylethanolamines (NAEs). Its structure features a long pentadecyl alkyl chain attached to a phenoxy ring, which is further linked to an N-hydroxyethyl acetamide moiety.

PropertyValueSource
IUPAC Name N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamidePubChem
Synonyms This compound, 3-n-pentadecylphenolethanolamidePubChem, Faure et al., 2014[1]
CAS Number 861891-72-7PubChem
Molecular Formula C25H43NO3PubChem
Molecular Weight 405.6 g/mol PubChem
Purity ≥98% (HPLC)Tocris Bioscience[2]

Synthesis of this compound

The synthesis of this compound (referred to as 3-n-pentadecylphenolethanolamide in the primary literature) is a two-step process starting from 3-pentadecylphenol.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(3-pentadecylphenoxy)acetate

  • A solution of 3-pentadecylphenol (1 equivalent) in acetone is prepared.

  • Anhydrous potassium carbonate (K2CO3, 1.5 equivalents) is added to the solution.

  • Ethyl bromoacetate (1.2 equivalents) is added, and the reaction mixture is refluxed for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide (this compound)

  • Ethyl 2-(3-pentadecylphenoxy)acetate (1 equivalent) is dissolved in an excess of ethanolamine.

  • The reaction mixture is heated at 100°C for 2 hours.

  • The excess ethanolamine is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield the final product.

Synthesis_of_Pdp_EA A 3-Pentadecylphenol C Ethyl 2-(3-pentadecylphenoxy)acetate A->C Reflux, 12h B Ethyl bromoacetate K2CO3, Acetone B->C E This compound (N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide) C->E 100°C, 2h D Ethanolamine D->E

Synthesis workflow for this compound.

Biological Activity: FAAH Activation

This compound has been identified as an activator of Fatty Acid Amide Hydrolase (FAAH).[2][3] FAAH is the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs), including the endocannabinoid anandamide.[1]

Mechanism of Action:

This compound is proposed to enhance the amidohydrolase activity of FAAH by reducing the negative feedback inhibition caused by the product ethanolamine. Unlike competitive inhibitors that block the active site, this compound appears to act at a distinct site on the enzyme, leading to an increase in the apparent maximal velocity (Vmax) of NAE hydrolysis.

FAAH_Activation_by_Pdp_EA cluster_0 FAAH Catalytic Cycle FAAH FAAH Enzyme Products Fatty Acid + Ethanolamine FAAH->Products Hydrolysis NAE N-Acylethanolamine (e.g., Anandamide) NAE->FAAH Binds to active site Ethanolamine Ethanolamine (Product) PdpEA This compound PdpEA->FAAH Reduces negative feedback Ethanolamine->FAAH Negative Feedback Inhibition

Proposed mechanism of FAAH activation by this compound.
Experimental Data:

The effect of this compound on the activity of recombinant rat FAAH was assessed using N-arachidonoylethanolamine (AEA) as a substrate. The results demonstrated a significant increase in the apparent Vmax of the enzyme in the presence of this compound.

CompoundApparent Vmax (nmol/min/mg protein)Fold Increase vs. Control
Control (no activator)185 ± 121.0
This compound (10 µM)333 ± 211.8

Data adapted from Faure et al., 2014.

Experimental Protocol for FAAH Activity Assay:
  • Enzyme Preparation: Recombinant rat FAAH is expressed in and purified from E. coli.

  • Assay Buffer: The assay is performed in a buffer containing 125 mM Tris-HCl (pH 9.0) and 1 mM EDTA.

  • Substrate: [1-14C]-labeled N-arachidonoylethanolamine (AEA) is used as the substrate.

  • Reaction: Purified FAAH is pre-incubated with either vehicle (DMSO) or this compound at the desired concentration for 10 minutes at 37°C. The reaction is initiated by the addition of the radiolabeled substrate.

  • Incubation: The reaction mixture is incubated for 15 minutes at 37°C.

  • Termination: The reaction is stopped by the addition of an equal volume of 1 M HCl.

  • Extraction: The radiolabeled fatty acid product is extracted with two volumes of chloroform/methanol (2:1, v/v).

  • Quantification: The radioactivity in the organic phase is determined by liquid scintillation counting to quantify the amount of hydrolyzed substrate.

Signaling Pathway Implications

By activating FAAH, this compound leads to a more rapid degradation of NAEs. This suggests that this compound can be a useful tool to study the downstream effects of reduced NAE signaling. NAEs, such as anandamide, are known to activate cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels. Therefore, the activation of FAAH by this compound would be expected to indirectly attenuate the signaling through these pathways.

Signaling_Pathway_Implications PdpEA This compound FAAH FAAH PdpEA->FAAH Activates NAEs N-Acylethanolamines (e.g., Anandamide) FAAH->NAEs Degrades CB1R CB1 Receptor NAEs->CB1R Activates CB2R CB2 Receptor NAEs->CB2R Activates TRPV1 TRPV1 Channel NAEs->TRPV1 Activates Signaling Downstream Signaling & Cellular Effects CB1R->Signaling CB2R->Signaling TRPV1->Signaling

Logical relationship of this compound in NAE signaling.

Conclusion

This compound represents a novel class of FAAH activators. Its well-defined chemical structure and synthesis protocol, combined with its characterized mechanism of action, make it a valuable pharmacological tool for researchers investigating the endocannabinoid system and other NAE signaling pathways. The detailed experimental protocols provided herein should enable the replication and further exploration of its biological effects in various physiological and pathological models. This technical guide serves as a foundational resource for scientists and drug development professionals interested in the modulation of FAAH activity.

References

An In-depth Technical Guide on the Biological Activity of Pdp-EA and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Pdp-EA" is not a standard scientific identifier and appears to be ambiguous. This guide addresses the biological activities of several compounds that align with plausible interpretations of this term based on existing scientific literature. These include Elaidic Acid (EA), specific ω-3 Polyunsaturated Fatty Acid-Ethanolamine derivatives (DPA-EA and DHA-EA), and the neuroprotective agent XY03-EA. Each of these is discussed in a dedicated section below.

Section 1: Elaidic Acid (EA)

Elaidic acid (EA) is the principal trans-fatty acid found in partially hydrogenated vegetable oils. Its consumption has been linked to various health concerns, and a growing body of research is dedicated to understanding its biological activities at the cellular and molecular levels.

Core Biological Activities of Elaidic Acid

Elaidic acid has been shown to exert significant biological effects, primarily related to cellular stress and inflammatory responses. Key activities include the induction of apoptosis (programmed cell death), promotion of cellular senescence and the associated secretory phenotype (SASP), and modulation of critical signaling pathways.

Induction of Apoptosis:

Elaidic acid can trigger apoptosis in various cell types, including endothelial cells and neuroblastoma cells.[1][2] This pro-apoptotic effect is often mediated by the generation of reactive oxygen species (ROS) and the activation of stress-related signaling cascades.[2][3]

Promotion of Cellular Senescence and SASP:

In the context of DNA damage, elaidic acid can amplify signals that lead to cellular senescence, a state of irreversible cell cycle arrest.[4] Senescent cells secrete a variety of pro-inflammatory cytokines and chemokines, a phenomenon known as the senescence-associated secretory phenotype (SASP). EA has been shown to enhance the expression of SASP factors like IL-6 and IL-8.

Quantitative Data on Elaidic Acid's Biological Activity

The following tables summarize quantitative data from key studies on the biological effects of elaidic acid.

Table 1: Effect of Elaidic Acid on Cell Viability and Apoptosis

Cell LineConcentration of EADuration of TreatmentObserved EffectReference
SH-SY5Y50-800 µM24 hSignificant reduction in cell viability.
SH-SY5Y50 µM12, 24, 48 hTime-dependent decrease in cell viability.
HUVEC50, 100, 200, 400 µmol/l24 hDose-dependent induction of apoptosis.

Table 2: Effect of Elaidic Acid on Gene and Protein Expression

Cell LineConcentration of EADuration of TreatmentTarget Gene/ProteinChange in ExpressionReference
RAW 264.70.5, 1, 2 mM12 hABCA1 mRNADecreased by 1.7, 2.3, and 5.1-fold, respectively.
RAW 264.70.5, 1, 2 mM24 hABCA1 mRNADecreased by 2.1, 2.6, and 5.7-fold, respectively.
SH-SY5Y400, 800 µM24 hGRP78 proteinUpregulated.
SH-SY5Y20-400 µM24 hATF4 proteinUpregulated.
HUVEC50, 100, 200, 400 µmol/l24 hCaspase 3, 8, 9 mRNASignificantly increased.
Signaling Pathways Modulated by Elaidic Acid

Elaidic acid influences several key signaling pathways involved in inflammation, apoptosis, and cellular stress.

NF-κB Signaling Pathway:

Elaidic acid can stimulate liver inflammation through the nuclear factor-κB (NF-κB) signaling pathway. In response to DNA damage, EA can amplify interleukin-1 receptor (IL-1R) signaling, which in turn activates the NF-κB pathway, leading to the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway EA Elaidic Acid IL1R IL-1R EA->IL1R amplifies TAK1 TAK1 IL1R->TAK1 activates IKK IKK Complex TAK1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammation Nucleus->Inflammation gene expression

Caption: Elaidic acid-mediated amplification of NF-κB signaling.

MAPK Signaling Pathway:

Elaidic acid is also known to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses and apoptosis. Specifically, EA can potentiate the activation of the ASK1-p38 MAPK pathway in response to cellular stressors like extracellular ATP.

MAPK_Signaling_Pathway EA Elaidic Acid P2X7 P2X7 Receptor EA->P2X7 potentiates Stress Cellular Stress (e.g., ATP) Stress->P2X7 activates ROS ROS P2X7->ROS induces ASK1 ASK1 ROS->ASK1 activates p38 p38 MAPK ASK1->p38 activates Apoptosis Apoptosis p38->Apoptosis induces

Caption: Elaidic acid potentiation of the ASK1-p38 MAPK pathway.

Experimental Protocols

Cell Culture and Treatment with Elaidic Acid:

  • Cell Lines: RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells, or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

  • Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin is standard.

  • Elaidic Acid Preparation: Dissolve elaidic acid in an appropriate solvent (e.g., ethanol) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations (typically in the µM to mM range). A BSA-conjugated form of elaidic acid is often used to facilitate its delivery in cell culture.

  • Treatment: Add the elaidic acid-containing medium to the cells and incubate for the desired duration (e.g., 12, 24, or 48 hours).

Annexin V-FITC/PI Apoptosis Assay:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with elaidic acid, harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow start Cell Treatment with Elaidic Acid harvest Harvest and Wash Cells start->harvest stain Resuspend in Binding Buffer and Stain with Annexin V-FITC & PI harvest->stain incubate Incubate at Room Temperature stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Analysis of Senescence-Associated Secretory Phenotype (SASP) Factors:

The levels of secreted SASP factors can be quantified from the conditioned medium of senescent cells.

  • Collection of Conditioned Medium: After inducing senescence, replace the culture medium with serum-free medium and incubate for a defined period (e.g., 24 hours). Collect the conditioned medium.

  • Quantification of SASP Factors: Use enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex) to measure the concentrations of specific SASP factors (e.g., IL-6, IL-8).

  • mRNA Analysis: The expression of SASP factor genes can be analyzed by quantitative real-time PCR (qRT-PCR) from cell lysates.

Western Blot Analysis of NF-κB Pathway Activation:

This technique is used to detect the phosphorylation and translocation of key proteins in the NF-κB signaling pathway.

  • Protein Extraction: After cell treatment, lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

Section 2: ω-3 Polyunsaturated Fatty Acid-Ethanolamine Derivatives (DPA-EA and DHA-EA)

Docosapentaenoic acid-ethanolamine (DPA-EA) and docosahexaenoic acid-ethanolamine (DHA-EA) are derivatives of ω-3 polyunsaturated fatty acids. They have emerged as bioactive lipids with potential therapeutic applications, particularly in the context of inflammation and metabolic diseases.

Core Biological Activities of DPA-EA and DHA-EA

The primary biological activities of DPA-EA and DHA-EA are their anti-inflammatory and anti-obesity effects. These compounds are known to target the nuclear receptor Nur77, a key regulator of inflammation and metabolism.

Anti-inflammatory Activity:

DPA-EA and DHA-EA exhibit potent anti-inflammatory properties by acting as Nur77-targeting agents. Their interaction with Nur77 can modulate inflammatory signaling pathways, such as the NF-κB pathway.

Anti-obesity and Lipid-Lowering Effects:

A mixture of DPA-EA and DHA-EA has been shown to have a significant anti-obesity effect in animal models. These compounds can reduce levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL) levels. DPA-EA has been observed to promote the hydrolysis of phosphatidylethanolamines (PEs) and TGs, thereby ameliorating lipid accumulation.

Quantitative Data on the Biological Activity of DPA-EA and DHA-EA

The following table summarizes key quantitative findings related to the in vivo anti-obesity effects of a DPA-EA and DHA-EA mixture.

Table 3: In Vivo Anti-obesity Effects of DPA-EA and DHA-EA Mixture in High-Fat Diet (HFD)-fed Mice

Treatment GroupTriglycerides (TG)Total Cholesterol (TC)Low-Density Lipoprotein (LDL)High-Density Lipoprotein (HDL)Reference
HFD + DPA-EA/DHA-EA MixtureSignificantly decreasedSignificantly decreasedSignificantly decreasedSignificantly increased
Signaling Pathways Modulated by DPA-EA and DHA-EA

The biological effects of DPA-EA and DHA-EA are primarily mediated through the Nur77 signaling pathway.

Nur77 Signaling Pathway:

Nur77 is an orphan nuclear receptor that plays a crucial role in regulating inflammation, apoptosis, and metabolism. DPA-EA and DHA-EA act as ligands for Nur77, modulating its activity. By binding to Nur77, these compounds can influence the expression of genes involved in inflammatory and metabolic processes.

Nur77_Signaling_Pathway DPA_EA DPA-EA / DHA-EA Nur77 Nur77 DPA_EA->Nur77 binds to Nucleus Nucleus Nur77->Nucleus translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Lipid_Metabolism Improved Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: DPA-EA and DHA-EA activate the Nur77 signaling pathway.

Experimental Protocols

In Vivo Anti-obesity Study in a High-Fat Diet (HFD)-fed Mouse Model:

This protocol is used to evaluate the effects of DPA-EA and DHA-EA on obesity and lipid metabolism in a relevant animal model.

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6J) and induce obesity by feeding a high-fat diet.

  • Treatment: Administer the DPA-EA and DHA-EA mixture (or individual compounds) to the mice, typically through oral gavage, for a specified period. Include a control group receiving the vehicle.

  • Monitoring: Regularly monitor body weight, food intake, and other relevant physiological parameters.

  • Biochemical Analysis: At the end of the study, collect blood samples to measure serum levels of TG, TC, LDL, and HDL using standard enzymatic kits.

  • Tissue Analysis: Harvest tissues such as the liver for histological analysis and to assess lipid accumulation (e.g., using Oil Red O staining).

Lipidomics Analysis:

Untargeted lipidomics can be used to investigate the changes in the lipid profile of cells or tissues following treatment with DPA-EA and DHA-EA.

  • Lipid Extraction: Extract total lipids from the samples (e.g., cultured cells or liver tissue) using a suitable method, such as the Folch or Bligh-Dyer method.

  • Mass Spectrometry: Analyze the lipid extracts using ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS).

  • Data Analysis: Identify and quantify the different lipid species using specialized software. Perform multivariate statistical analysis (e.g., principal component analysis and orthogonal partial least squares discriminant analysis) to identify significant changes in the lipid profiles between treatment groups.

Section 3: XY03-EA

XY03-EA is a novel derivative of L-3-n-butylphthalide (NBP), a compound used in the treatment of ischemic stroke. XY03-EA has been developed as a potential neuroprotective agent with enhanced properties compared to its parent compound.

Core Biological Activity of XY03-EA

The primary biological activity of XY03-EA is its neuroprotective effect against cerebral ischemia/reperfusion (I/R) injury. This activity is attributed to its ability to reduce oxidative stress and inhibit excessive autophagy.

Neuroprotection against Ischemia/Reperfusion Injury:

XY03-EA has been shown to alleviate cerebral I/R injuries in both rodent and nonhuman primate models. It can decrease cerebral infarct volume, improve neurological deficit scores, and increase cerebral blood flow.

Inhibition of ROS-Dependent Autophagy:

A key mechanism of XY03-EA's neuroprotective action is the inhibition of reactive oxygen species (ROS)-dependent autophagy. While moderate autophagy can be protective, excessive autophagy triggered by I/R-induced ROS can lead to neuronal cell death. XY03-EA scavenges ROS, thereby preventing the overactivation of autophagy and protecting neurons from autophagic cell death.

Quantitative Data on the Neuroprotective Activity of XY03-EA

The following table presents quantitative data from an in vivo study on the neuroprotective effects of XY03-EA.

Table 4: Effects of XY03-EA in a Rat Model of Middle Cerebral Artery Occlusion and Reperfusion (MCAO/R)

Treatment GroupNeurological Deficit Score (NDS)Infarct VolumeCerebral Blood FlowReference
MCAO/R + XY03-EADecreasedDecreasedIncreased
Signaling Pathways Modulated by XY03-EA

XY03-EA exerts its neuroprotective effects by modulating the interplay between ROS production and autophagy signaling.

ROS-Mediated Autophagy Pathway:

In cerebral I/R injury, an overproduction of ROS can lead to excessive autophagy and subsequent neuronal cell death. XY03-EA acts as a ROS scavenger, which in turn inhibits the downstream autophagy signaling cascade.

ROS_Autophagy_Pathway IR_Injury Ischemia/Reperfusion Injury ROS ROS IR_Injury->ROS induces Autophagy Excessive Autophagy ROS->Autophagy activates Cell_Death Neuronal Cell Death Autophagy->Cell_Death leads to XY03_EA XY03-EA XY03_EA->ROS inhibits

Caption: XY03-EA inhibits ROS-mediated autophagic cell death.

Experimental Protocols

In Vivo Middle Cerebral Artery Occlusion and Reperfusion (MCAO/R) Model in Rats:

This is a widely used animal model to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents.

  • Surgical Procedure: Anesthetize the rat and expose the common carotid artery (CCA). Introduce a filament into the internal carotid artery to occlude the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 2 hours) to induce ischemia. Then, withdraw the filament to allow for reperfusion.

  • Treatment: Administer XY03-EA at different doses before or after the ischemic event.

  • Assessment of Neurological Deficits: Evaluate the neurological function of the animals at different time points using a standardized scoring system.

  • Infarct Volume Measurement: After a specific duration of reperfusion, sacrifice the animals and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in PC-12 Cells:

This cell-based model mimics the conditions of ischemia and reperfusion in vitro.

  • Cell Culture: Culture PC-12 cells (a rat pheochromocytoma cell line often used as a neuronal model) under standard conditions.

  • OGD: To induce oxygen-glucose deprivation, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., with 1% O2, 5% CO2, and 94% N2) for a specific duration.

  • Reperfusion: After the OGD period, return the cells to a normal glucose-containing medium and normoxic conditions.

  • Treatment: Treat the cells with XY03-EA before, during, or after the OGD period.

  • Assessment of Cell Viability and Apoptosis: Measure cell viability using assays like the MTT assay and assess apoptosis using the Annexin V-FITC/PI assay.

  • Measurement of ROS and Autophagy: Quantify intracellular ROS levels using fluorescent probes. Assess autophagy by measuring the levels of autophagy-related proteins (e.g., LC3-II/LC3-I ratio) by Western blotting.

OGD_R_Workflow start PC-12 Cell Culture ogd Oxygen-Glucose Deprivation (OGD) in Hypoxic Chamber start->ogd treatment Treatment with XY03-EA start->treatment Pre-treatment reperfusion Reperfusion with Normal Medium and Normoxia ogd->reperfusion ogd->treatment Co-treatment reperfusion->treatment Post-treatment analysis Analysis: - Cell Viability (MTT) - Apoptosis (Annexin V/PI) - ROS Measurement - Autophagy (Western Blot for LC3) reperfusion->analysis

Caption: Experimental workflow for the in vitro OGD/R model.

References

An In-depth Technical Guide to the Discovery and Synthesis of Pdp-EA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Pdp-EA, a novel activator of Fatty Acid Amide Hydrolase (FAAH). The document details the experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and includes visualizations of key pathways and workflows to facilitate understanding.

Discovery and Rationale

This compound, chemically identified as N-(2-hydroxyethyl)-2-(3-n-pentadecylphenoxy)acetamide , emerged from research focused on identifying novel modulators of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[1] While numerous inhibitors of FAAH have been developed to enhance NAE signaling, this compound represents a unique class of compounds that activate FAAH.

The discovery of this compound was detailed in a 2014 study by Faure et al., which explored the synthesis of phenoxyacyl-ethanolamides derived from natural products. The rationale was to create structural analogs of NAEs that could interact with FAAH. This compound was synthesized from 3-n-pentadecylphenol, a component of cashew nut shell liquid.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 3-n-pentadecylphenol. The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation A 3-n-pentadecylphenol E Reflux A->E B Methyl bromoacetate B->E C Potassium carbonate C->E D Acetone D->E F PDP methyl ester E->F G PDP methyl ester I Reflux G->I H Ethanolamine H->I J This compound (crude) I->J K Column Chromatography J->K L This compound (pure) K->L

Figure 1: Synthesis Workflow for this compound.
Experimental Protocol for Synthesis

The synthesis of this compound is adapted from the general procedure for phenoxyacyl-ethanolamides described by Faure et al. (2014).

Step 1: Synthesis of N-(2-hydroxyethyl)-2-(3-n-pentadecylphenoxy)acetamide methyl ester (PDP methyl ester)

  • To a solution of 3-n-pentadecylphenol (1 mmol) in acetone (50 mL), add potassium carbonate (1.5 mmol) and methyl bromoacetate (1.2 mmol).

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude PDP methyl ester.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure PDP methyl ester.

Step 2: Synthesis of this compound

  • Dissolve the purified PDP methyl ester (1 mmol) in an excess of ethanolamine (10 mmol).

  • Reflux the mixture for 6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the excess ethanolamine by vacuum distillation.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining traces of ethanolamine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography on silica gel using a chloroform/methanol gradient to afford pure this compound as colorless crystals.

Quantitative Synthesis Data
ParameterValueReference
Yield 92%
Purity >90% (crude), Pure after column chromatography
Appearance Colorless crystals

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide
Molecular Formula C25H43NO3
Molecular Weight 405.6 g/mol
CAS Number 861891-72-7
Appearance Colorless crystals
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound is an activator of Fatty Acid Amide Hydrolase (FAAH). Unlike competitive inhibitors that block the active site, this compound enhances the catalytic activity of FAAH.

Mechanism of Action

The proposed mechanism of action for this compound involves the alleviation of product inhibition. FAAH activity is subject to negative feedback regulation by one of its products, ethanolamine. This compound is thought to bind to a site on the FAAH enzyme that is distinct from the active site, inducing a conformational change that reduces the inhibitory effect of ethanolamine. This leads to an increase in the enzyme's turnover rate (kcat) and overall catalytic efficiency.

G cluster_0 FAAH-mediated Hydrolysis of NAE cluster_1 Negative Feedback Loop cluster_2 This compound Modulation NAE N-Acylethanolamine (NAE) FAAH FAAH NAE->FAAH Substrate Products Fatty Acid + Ethanolamine FAAH->Products Hydrolysis Ethanolamine Ethanolamine Ethanolamine->FAAH Inhibition PdpEA This compound PdpEA->FAAH Activation (Allosteric) PdpEA->Ethanolamine Reduces Inhibition

Figure 2: Signaling Pathway of FAAH Modulation by this compound.
Quantitative Data on Biological Activity

The effect of this compound on the kinetic parameters of rat FAAH was investigated by Faure et al. (2014).

Kinetic ParameterControl+ this compoundFold ChangeReference
Km (µM) 55 ± 6.1266 ± 5.52~1.2
kcat (s⁻¹) 4.5 ± 0.211.2 ± 0.5~2.5
kcat/Km (M⁻¹s⁻¹) 8.2 x 10⁴1.7 x 10⁵~2.1

As shown in the table, this compound causes a significant increase in the catalytic rate (kcat) and the overall catalytic efficiency (kcat/Km) of FAAH, with a modest effect on the Michaelis constant (Km).

Experimental Protocol for FAAH Activity Assay

The following is a general protocol for determining FAAH activity, which can be adapted to study the effects of compounds like this compound. This protocol is based on the methods described in the literature.

G A Prepare Reagents: - FAAH enzyme solution - Substrate (e.g., [1-14C]NAE) - this compound solution (test) - Vehicle control (e.g., DMSO) - Assay buffer B Incubate FAAH with this compound or Vehicle Control A->B C Initiate Reaction by Adding Substrate B->C D Incubate at 37°C C->D E Stop Reaction (e.g., adding acidified organic solvent) D->E F Extract Lipids E->F G Separate Products by TLC F->G H Quantify Radiolabeled Product G->H I Calculate FAAH Activity H->I

Figure 3: Experimental Workflow for FAAH Activity Assay.
Materials

  • Purified FAAH enzyme (recombinant or from tissue homogenates)

  • Radiolabeled substrate: [1-¹⁴C]N-lauroylethanolamine ([¹⁴C]NAE 12:0) or other suitable NAE

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA and 0.1% (w/v) fatty acid-free bovine serum albumin)

  • Quenching solution (e.g., Chloroform/Methanol/HCl, 2:1:0.01, v/v/v)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., Chloroform/Methanol, 90:10, v/v)

  • Scintillation counter and scintillation fluid

Procedure
  • Enzyme Preparation: Prepare a working solution of the FAAH enzyme in the assay buffer.

  • Incubation with Activator: In a microcentrifuge tube, pre-incubate the FAAH enzyme with either this compound (at various concentrations) or the vehicle control for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled NAE substrate to the enzyme-activator mixture. The final volume of the reaction should be kept constant.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an appropriate quenching solution.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • TLC Separation: Spot the organic (lower) phase onto a silica gel TLC plate. Develop the plate in a suitable solvent system to separate the unreacted substrate from the hydrolyzed fatty acid product.

  • Quantification: Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica areas and quantifying the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed per unit time and normalize it to the amount of enzyme used to determine the FAAH activity. Compare the activity in the presence of this compound to the vehicle control to determine the fold activation.

Conclusion

This compound is a valuable research tool for studying the regulation of the endocannabinoid system. Its unique mechanism of activating FAAH provides a complementary approach to the more common strategy of FAAH inhibition. The detailed synthetic and experimental protocols provided in this guide should enable researchers to further investigate the pharmacological potential of this compound and other FAAH activators in various physiological and pathological contexts.

References

The Emerging Role of N-Palmitoyl Dopamine (Pdp-EA) in the Positive Regulation of Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter anandamide and other bioactive fatty acid ames. Its inhibition has been a major focus of drug development for pain, inflammation, and anxiety. This technical guide deviates from the conventional focus on FAAH inhibition to explore the lesser-known role of N-palmitoyl dopamine (Pdp-EA) and related N-acyldopamines as positive modulators of FAAH activity. Contrary to the initial hypothesis of being a regulator in the inhibitory sense, evidence points towards this compound acting as a FAAH activator. This document provides an in-depth analysis of the current understanding of this compound's role in FAAH regulation, including quantitative data from key studies, detailed experimental protocols for its synthesis and the assessment of FAAH activity, and visual representations of the underlying molecular mechanisms and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced regulation of the endocannabinoid system and the potential therapeutic applications of FAAH activation.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a pivotal role in terminating the signaling of a class of lipid neurotransmitters called fatty acid ames[1]. The most well-characterized substrate for FAAH is N-arachidonoylethanolamine, commonly known as anandamide, an endogenous cannabinoid that exerts its effects through cannabinoid receptors CB1 and CB2[1]. By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH effectively regulates the tone of endocannabinoid signaling in the central and peripheral nervous systems[1].

Given its role in downregulating anandamide levels, inhibition of FAAH has been extensively investigated as a therapeutic strategy to enhance endocannabinoid signaling for the treatment of various conditions, including chronic pain, anxiety disorders, and inflammatory diseases[2]. However, the regulation of FAAH activity is complex and not limited to inhibitory interactions. Recent findings have shed light on endogenous and synthetic molecules that can positively modulate FAAH activity.

N-Palmitoyl Dopamine (this compound): An Endogenous N-Acyldopamine

N-palmitoyl dopamine (this compound), also known as N-[2-(3,4-dihydroxyphenyl)ethyl]-hexadecanamide, is an endogenous lipid mediator belonging to the family of N-acyldopamines[3]. These molecules are characterized by a fatty acid chain linked to the neurotransmitter dopamine via an amide bond. N-acyldopamines, including this compound, have been identified in various mammalian tissues, including the brain, and are thought to play a role in neuromodulation. While some N-acyldopamines, such as N-arachidonoyl dopamine (NADA), are known to interact with cannabinoid and vanilloid receptors, the specific biological functions of this compound are still under investigation.

This compound's Role in FAAH Regulation: A Paradigm of Activation

Initial hypotheses surrounding the interaction of N-acyldopamines with the endocannabinoid system often focused on potential inhibitory effects on FAAH, mirroring the structure of anandamide. However, compelling evidence suggests that certain N-acyl derivatives, including compounds structurally related to this compound, act as FAAH activators. A key study by Faure et al. (2014) demonstrated that phenoxyacyl-ethanolamides, which share structural similarities with this compound, enhance the amidohydrolase activity of FAAH.

Mechanism of Action: Alleviation of Product Inhibition

The proposed mechanism for FAAH activation by this compound and related compounds involves the mitigation of negative feedback inhibition by one of its hydrolysis products, ethanolamine. Under normal physiological conditions, the accumulation of ethanolamine can slow down the catalytic rate of FAAH. This compound is hypothesized to bind to an allosteric site on the FAAH enzyme, inducing a conformational change that reduces the inhibitory effect of ethanolamine, thereby increasing the overall rate of substrate hydrolysis.

Diagram: Proposed Mechanism of FAAH Activation by this compound

FAAH_Activation_Mechanism cluster_0 Normal FAAH Activity cluster_1 FAAH Activation by this compound FAAH_inactive FAAH Products Arachidonic Acid + Ethanolamine FAAH_inactive->Products Hydrolysis FAAH_active FAAH-Pdp-EA Complex Anandamide Anandamide Anandamide->FAAH_inactive Binds to active site Products->FAAH_inactive Ethanolamine causes product inhibition Products2 Increased Arachidonic Acid + Ethanolamine FAAH_active->Products2 Enhanced Hydrolysis PdpEA This compound PdpEA->FAAH_inactive Binds to allosteric site Anandamide2 Anandamide Anandamide2->FAAH_active Binds to active site Products2->FAAH_active Reduced product inhibition

Caption: Proposed allosteric activation of FAAH by this compound.

Quantitative Data on FAAH Activation

The study by Faure et al. (2014) provides quantitative insights into the activation of recombinant rat FAAH by 3-n-pentadecylphenolethanolamide, a close structural analog of this compound. The data demonstrates an increase in the maximum reaction velocity (Vmax) of FAAH in the presence of the activator, without a significant change in the Michaelis constant (Km), which is characteristic of non-competitive activation.

CompoundConcentration (µM)Vmax (nmol/min/mg protein)Km (µM)Fold Change in Vmax
Control (no activator) -135.1 ± 5.412.5 ± 1.81.0
3-n-pentadecylphenolethanolamide 10212.8 ± 10.113.1 ± 2.11.57
25243.2 ± 12.511.9 ± 2.51.80

Data adapted from Faure et al., J. Biol. Chem. 2014, 289, 9340-9351.

Experimental Protocols

Synthesis of N-Palmitoyl Dopamine (this compound)

A general and efficient method for the synthesis of N-acyldopamines, including this compound, can be achieved through the direct amide condensation of dopamine hydrochloride and the corresponding fatty acid.

Diagram: this compound Synthesis Workflow

PdpEA_Synthesis start Start Materials: Dopamine Hydrochloride Palmitic Acid dissolve Dissolve reactants in an organic solvent (e.g., Dichloromethane) start->dissolve add_coupling Add coupling agent (e.g., EDC/HOBt or T3P) and a non-nucleophilic base (e.g., Triethylamine) dissolve->add_coupling react Stir at room temperature for 12-24 hours add_coupling->react workup Aqueous workup to remove water-soluble byproducts react->workup purify Purify by column chromatography (Silica gel) workup->purify characterize Characterize product by NMR and Mass Spectrometry purify->characterize final_product N-Palmitoyl Dopamine (this compound) characterize->final_product

Caption: A generalized workflow for the synthesis of this compound.

Materials:

  • Dopamine hydrochloride

  • Palmitic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or Propylphosphonic Anhydride (T3P)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of palmitic acid (1 equivalent) in DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve dopamine hydrochloride (1 equivalent) in a minimal amount of DMF and add TEA (2.5 equivalents) to neutralize the hydrochloride salt and act as a base.

  • Add the dopamine solution to the activated palmitic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure N-palmitoyl dopamine.

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

FAAH Activity Assay (Fluorometric)

A common and sensitive method to measure FAAH activity is a fluorometric assay using a synthetic substrate that releases a fluorescent product upon hydrolysis.

FAAH_Assay_Workflow start Prepare FAAH source (e.g., rat liver microsomes or recombinant FAAH) prepare_reagents Prepare assay buffer, fluorogenic substrate (e.g., AMC-arachidonoyl amide), and this compound solutions start->prepare_reagents setup_plate Set up 96-well plate with: - Control wells (FAAH + buffer) - Test wells (FAAH + this compound) - Blank wells (buffer only) prepare_reagents->setup_plate pre_incubate Pre-incubate the plate at 37°C setup_plate->pre_incubate initiate_reaction Add substrate to all wells to start the reaction pre_incubate->initiate_reaction measure_fluorescence Measure fluorescence kinetically (Ex/Em ~360/460 nm) over 30-60 minutes at 37°C initiate_reaction->measure_fluorescence analyze_data Calculate reaction rates (ΔRFU/min) and compare control vs. test wells measure_fluorescence->analyze_data end Determine the effect of This compound on FAAH activity analyze_data->end

Caption: The signaling cascade illustrating this compound's effect on FAAH and anandamide levels.

The discovery of FAAH activators like this compound opens up new avenues for research and drug development. While FAAH inhibitors aim to globally increase endocannabinoid tone, activators could be utilized to selectively dampen endocannabinoid signaling in specific tissues or pathological conditions where it is overactive. Further research is warranted to fully elucidate the physiological and pathophysiological roles of this compound and other FAAH activators.

Conclusion

N-palmitoyl dopamine (this compound) represents a fascinating and counterintuitive regulator of Fatty Acid Amide Hydrolase. The available evidence strongly supports its role as a FAAH activator, likely functioning through an allosteric mechanism that alleviates product inhibition by ethanolamine. This technical guide has provided a comprehensive overview of this phenomenon, including the supporting quantitative data, detailed experimental protocols for further investigation, and the broader implications for endocannabinoid signaling. For researchers and drug development professionals, the study of FAAH activators like this compound offers a novel perspective on modulating the endocannabinoid system, with potential for the development of new therapeutic strategies for a variety of disorders. The provided methodologies and conceptual frameworks are intended to serve as a valuable resource for advancing our understanding of this complex and dynamic regulatory system.

References

Pharmacological Profile of PRD-92-Ea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of the publicly available pharmacological data for PRD-92-Ea. The full text of the primary preclinical study, "Pharmacologic profile of a new antiallergic compound PRD-92-Ea" by El-Azab and Stewart (1977), was not accessible. Therefore, specific quantitative data (e.g., dose-response relationships, ED50/IC50 values) from this pivotal study are not included. The experimental protocols provided are representative methodologies for the types of assays conducted and may not reflect the exact procedures used for PRD-92-Ea.

Introduction

PRD-92-Ea, chemically identified as 5,5-Dimethyl-11-oxo-5H, 11H-(2) benzopyrano (4,3-g) (1) benzopyran-9-carboxylic acid ethanolamine, is a novel compound with demonstrated antiallergic properties. Early preclinical studies have shown its efficacy in various experimental models of immediate hypersensitivity, positioning it as a potential therapeutic agent for allergic conditions. This technical guide synthesizes the available information on the pharmacological profile of PRD-92-Ea, including its mechanism of action, pharmacokinetic properties, and the experimental methodologies used to characterize such compounds.

Pharmacological Profile

Mechanism of Action

PRD-92-Ea exerts its antiallergic effects through a multi-faceted mechanism, primarily centered on the stabilization of mast cells and the antagonism of allergic mediators. The compound has been shown to inhibit the degranulation of rat peritoneal mast cells following antigenic challenge.[1] This action prevents the release of histamine and other pro-inflammatory mediators that are central to the pathophysiology of allergic reactions.

Furthermore, PRD-92-Ea demonstrates direct antagonistic activity against several key mediators of allergy. Its potency against these mediators, in descending order, is as follows: Slow-Reacting Substance of Anaphylaxis (SRS-A), Prostaglandin F2-alpha (PGF2α), Prostaglandin E2 (PGE2), serotonin, bradykinin, and histamine.[1] This broad-spectrum antagonism suggests that PRD-92-Ea can counteract the physiological effects of an allergic response even after mast cell degranulation has occurred.

An interesting aspect of its activity is the differential effect on mast cell populations. In studies using chopped monkey tissues, PRD-92-Ea was found to prevent histamine release from respiratory mast cells but not from cutaneous mast cells.[1] The reason for this tissue-specific activity has not been fully elucidated.

Pharmacodynamics

The pharmacodynamic effects of PRD-92-Ea have been demonstrated in both rodent and primate models of immediate hypersensitivity.

  • Inhibition of Passive Cutaneous Anaphylaxis (PCA): PRD-92-Ea inhibits the rat PCA reaction in a dose-dependent manner when administered intravenously or orally.[1] This indicates its systemic activity in preventing IgE-mediated inflammatory responses in the skin.

  • Prevention of Bronchoconstriction: In Ascaris-sensitive Rhesus monkeys, PRD-92-Ea has been shown to be effective in preventing bronchoconstriction following intravenous, topical, and oral administration.[1] This highlights its potential utility in the management of allergic asthma. A study also noted that tachyphylaxis (a rapid decrease in response to a drug) was observed in the rat PCA test but not in the Rhesus monkey asthma model when PRD-92-Ea was administered.

Beyond its antiallergic effects, PRD-92-Ea has been reported to have no other significant pharmacological activity.

Pharmacokinetics

A study in human volunteers using 14C-labelled PRD-92-Ea provided insights into its absorption, distribution, and elimination. Following oral administration, the drug is absorbed, leading to significant and sustained plasma concentrations.

Data Presentation

Pharmacokinetic Parameters of PRD-92-Ea in Humans
ParameterValueReference
Mean Peak Plasma Concentration3.3 µg/mL
Time to Maintain >1 µg/mL4 hours
Mean Plasma Half-life (T½)114 minutes
Mean Percentage Recovery in Urine9.5%
Qualitative Summary of Antagonistic Activity
MediatorAntagonistic ActivityReference
SRS-A (monkey lung)+++++
PGF2α++++
PGE2+++
Serotonin++
Bradykinin+
Histamine+

(Potency is indicated qualitatively in descending order)

Experimental Protocols

The following are detailed, representative methodologies for the types of experiments used to characterize the antiallergic properties of compounds like PRD-92-Ea.

Rat Passive Cutaneous Anaphylaxis (PCA) Assay

Objective: To evaluate the in vivo efficacy of a test compound in inhibiting IgE-mediated mast cell degranulation and subsequent increase in vascular permeability in the skin.

Materials:

  • Male Wistar rats (200-250 g)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-Human Serum Albumin (HSA)

  • Evans blue dye

  • Test compound (PRD-92-Ea) and vehicle

  • Saline solution

  • Formamide

Procedure:

  • Sensitization: Rats are passively sensitized by intradermal injection of anti-DNP IgE into the shaved dorsal skin.

  • Drug Administration: After a sensitization period (typically 24-48 hours), the test compound or vehicle is administered via the desired route (e.g., oral gavage or intravenous injection).

  • Antigen Challenge: Following a predetermined interval after drug administration, a solution of DNP-HSA mixed with Evans blue dye is injected intravenously.

  • Evaluation: After 30 minutes, the animals are euthanized, and the area of blueing on the skin at the injection site is measured. The diameter of the blue spot is indicative of the extent of plasma extravasation.

  • Quantification: The blued skin area is excised, and the Evans blue dye is extracted using formamide. The absorbance of the extracted dye is measured spectrophotometrically to quantify the degree of vascular permeability.

  • Analysis: The percentage inhibition of the PCA reaction is calculated by comparing the absorbance values from the drug-treated group to the vehicle-treated control group.

Rat Peritoneal Mast Cell Degranulation Assay

Objective: To assess the in vitro ability of a test compound to inhibit antigen-induced degranulation of mast cells.

Materials:

  • Male Wistar rats (200-250 g)

  • Tyrode's buffer

  • Antigen (e.g., ovalbumin)

  • Test compound (PRD-92-Ea) and vehicle

  • Toluidine blue stain

  • Microscope and hemocytometer

Procedure:

  • Mast Cell Isolation: Rats are euthanized, and the peritoneal cavity is lavaged with Tyrode's buffer to collect peritoneal cells, which are rich in mast cells.

  • Cell Purification: The collected cells are washed and can be purified to enrich the mast cell population.

  • Incubation with Test Compound: The mast cell suspension is pre-incubated with various concentrations of the test compound or vehicle for a specified period.

  • Antigenic Challenge: Degranulation is induced by adding the specific antigen to the cell suspension.

  • Assessment of Degranulation: After a short incubation period, the reaction is stopped. A small aliquot of the cell suspension is stained with toluidine blue.

  • Microscopic Analysis: The percentage of degranulated mast cells is determined by counting at least 100 cells under a microscope. Degranulated cells appear swollen with extruded granules, while intact cells are densely packed with granules.

  • Analysis: The inhibitory effect of the test compound is calculated by comparing the percentage of degranulated cells in the drug-treated samples to the control samples.

Prevention of Bronchoconstriction in Ascaris-Sensitive Rhesus Monkeys

Objective: To evaluate the ability of a test compound to prevent allergen-induced bronchoconstriction in a primate model of asthma.

Materials:

  • Ascaris-sensitive Rhesus monkeys

  • Ascaris suum antigen

  • Test compound (PRD-92-Ea) and vehicle

  • Equipment for measuring respiratory mechanics (e.g., pneumotachograph, esophageal balloon catheter)

  • Nebulizer for antigen delivery

Procedure:

  • Animal Preparation: Anesthetized or conscious, restrained monkeys are fitted with equipment to measure changes in pulmonary resistance and dynamic lung compliance.

  • Baseline Measurements: Baseline respiratory parameters are recorded before any treatment.

  • Drug Administration: The test compound or vehicle is administered via the intended route (intravenous, oral, or inhaled).

  • Allergen Challenge: After a specified time, the monkeys are challenged with an aerosolized Ascaris suum antigen.

  • Monitoring of Respiratory Function: Pulmonary resistance and dynamic lung compliance are continuously monitored during and after the allergen challenge.

  • Analysis: The protective effect of the test compound is determined by comparing the changes in respiratory parameters in the drug-treated animals to those in the vehicle-treated controls. The percentage inhibition of the bronchoconstrictor response is calculated.

Mandatory Visualizations

Pharmacological_Characterization_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_pk Pharmacokinetics Mast_Cell_Degranulation Mast Cell Degranulation Assay PCA Passive Cutaneous Anaphylaxis (PCA) in Rats Mast_Cell_Degranulation->PCA Confirms in vivo efficacy Mediator_Antagonism Mediator Antagonism Assays (Histamine, SRS-A, etc.) Bronchoconstriction Bronchoconstriction Model in Monkeys Mediator_Antagonism->Bronchoconstriction Evaluate physiological effect Human_PK Human Pharmacokinetic Study PCA->Human_PK Proceed to PK studies Bronchoconstriction->Human_PK Compound_PRD_EA Test Compound (PRD-92-Ea) Compound_PRD_EA->Mast_Cell_Degranulation Assess mast cell stabilization Compound_PRD_EA->Mediator_Antagonism Determine antagonist activity

Caption: Workflow for the pharmacological characterization of PRD-92-Ea.

Mast_Cell_Degranulation_Pathway Antigen Antigen IgE IgE Antigen->IgE binds to Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI binds to Signaling_Cascade Intracellular Signaling Cascade Fc_epsilon_RI->Signaling_Cascade cross-linking activates Mast_Cell Mast Cell Mast_Cell->Fc_epsilon_RI Degranulation Degranulation Signaling_Cascade->Degranulation leads to Mediators Release of Mediators (Histamine, SRS-A, etc.) Degranulation->Mediators results in PRD_EA_Inhibition PRD-92-Ea (Inhibition) PRD_EA_Inhibition->Degranulation PRD_EA_Antagonism PRD-92-Ea (Antagonism) PRD_EA_Antagonism->Mediators

Caption: IgE-mediated mast cell degranulation and sites of PRD-92-Ea action.

PCA_Workflow Sensitization 1. Sensitization (Intradermal anti-DNP IgE) Drug_Admin 2. Drug Administration (PRD-92-Ea or Vehicle) Sensitization->Drug_Admin 24-48h Challenge 3. Antigen Challenge (IV DNP-HSA + Evans Blue) Drug_Admin->Challenge 1h Evaluation 4. Evaluation (Measure dye extravasation) Challenge->Evaluation 30 min Analysis 5. Analysis (% Inhibition) Evaluation->Analysis

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.

References

Pdp-EA: A Technical Guide to Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Pdp-EA (N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide), a fatty acid amide hydrolase (FAAH) activator. Due to the limited availability of public data, this document combines reported properties with standardized experimental protocols relevant to the characterization of pharmaceutical compounds.

Compound Overview

This compound, also known as N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide, is a synthetic phenoxyacylethanolamide. It has been identified as an activator of FAAH, suggesting its potential in modulating the endocannabinoid system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamidePubChem
CAS Number 861891-72-7ChemicalBook
Molecular Formula C₂₅H₄₃NO₃PubChem
Molecular Weight 405.61 g/mol ChemicalBook
Appearance White to beige solid powderBOC Sciences, ChemicalBook
Melting Point Approximately 5°CEvitaChem
XLogP3 8.2PubChem

Solubility Profile

The long pentadecyl chain in this compound's structure contributes to its lipophilic nature, which dictates its solubility in various solvents. The high calculated XLogP3 value of 8.2 suggests poor aqueous solubility.

Table 2: Solubility Data for this compound

SolventSolubilityObservationsSource
Dimethyl Sulfoxide (DMSO) 5 mg/mLClear solution upon warming.ChemicalBook
Dichloromethane Soluble-EvitaChem
Water Poorly soluble / Less solubleExpected due to high lipophilicity.EvitaChem
General Experimental Protocols for Solubility Determination

For a compound with the characteristics of this compound, both kinetic and thermodynamic solubility assays are recommended to fully understand its behavior in aqueous and organic media.

This high-throughput method is ideal for early-stage drug discovery to assess the solubility of a compound that is first dissolved in an organic solvent, typically DMSO.

Experimental Workflow: Kinetic Solubility Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_compound Add DMSO stock to buffer (final DMSO conc. <2%) prep_stock->add_compound Transfer add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) to microtiter plate add_buffer->add_compound incubate Incubate at RT or 37°C (e.g., 2 hours) add_compound->incubate measure Measure Precipitation (Nephelometry) incubate->measure Analyze quantify or Separate & Quantify (Filtration + LC-MS/MS) measure->quantify Alternative cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis add_solid Add Excess Solid this compound to Solvent agitate Agitate/Shake at Controlled Temperature add_solid->agitate Incubate equilibrate Allow to Equilibrate (e.g., 24-48 hours) agitate->equilibrate separate Separate Solid from Supernatant (Filtration/Centrifugation) equilibrate->separate Analyze quantify Quantify Concentration in Supernatant (LC-MS/MS) separate->quantify cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing & Analysis select_batch Select Representative Batch of this compound long_term Long-Term (e.g., 25°C/60% RH) select_batch->long_term Store select_container Choose Container Closure System select_container->long_term intermediate Intermediate (e.g., 30°C/65% RH) pull_samples Pull Samples at Defined Time Points long_term->pull_samples Test accelerated Accelerated (e.g., 40°C/75% RH) intermediate->pull_samples accelerated->pull_samples analyze Analyze for Degradation (HPLC, LC-MS) pull_samples->analyze evaluate Evaluate Data & Determine Shelf-Life analyze->evaluate

A Technical Guide to the In Vitro and In Vivo Effects of Pdp-EA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide, commonly known as Pdp-EA, is a synthetic compound that has garnered interest for its modulatory effects on the endocannabinoid system. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its in vitro and in vivo effects. Drawing from available scientific literature, this document details the compound's mechanism of action, presents quantitative data on its enzymatic interactions, and outlines detailed experimental protocols for its study. Furthermore, this guide explores the known signaling pathways influenced by this compound and discusses the current landscape of in vivo research, highlighting key findings and future directions for drug development professionals.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and metabolism. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid, anandamide (AEA), and other N-acylethanolamines (NAEs). The modulation of FAAH activity presents a promising therapeutic strategy for a variety of pathological conditions. While much of the research has focused on FAAH inhibitors, compounds that enhance FAAH activity are also of significant interest for their potential to fine-tune endocannabinoid signaling.

This compound has emerged as a noteworthy tool compound in this context. It is a phenoxyacyl-ethanolamide that has been shown to enhance the amidohydrolase activity of FAAH. This guide will delve into the specifics of this enhancement, providing the technical details necessary for researchers and drug development professionals to understand and potentially utilize this compound in their work.

In Vitro Effects of this compound

The primary in vitro effect of this compound is the enhancement of FAAH activity. This section summarizes the quantitative data from enzymatic assays and provides a detailed protocol for replicating these findings.

Quantitative Data on FAAH Activity Enhancement

This compound has been demonstrated to increase the catalytic efficiency of both rat and Arabidopsis thaliana FAAH (At-FAAH). The following table summarizes the key kinetic parameters observed in the presence of this compound.

Enzyme SourceSubstrateThis compound ConcentrationEffect on Kinetic ParametersReference
Rat FAAHNAE 12:0100 µM~3-fold increase in Km, with an increase in Kcat[1]
Rat FAAHNAE 16:0, NAE 12:0Not specified~5-fold increase in activity[2]
Rat FAAHNAE 20:4 (anandamide)Not specifiedUp to 7-fold increase in activity[2]
At-FAAHNAE 12:0100 µMIncrease in Vmax[2]
At-FAAHNAE 16:0, NAE 12:0Not specified~4-fold increase in activity[2]

Note: NAE refers to N-acylethanolamine, with the numbers indicating the carbon chain length and number of double bonds of the fatty acid component.

Experimental Protocol: In Vitro FAAH Activity Assay

This protocol describes a fluorometric assay to measure the effect of this compound on FAAH activity.

Materials:

  • Recombinant FAAH (rat or human)

  • FAAH Assay Buffer (50 mM Tris-HCl, pH 9.0)

  • This compound stock solution (in DMSO)

  • FAAH substrate: N-(1-dansylamino-5-pentyl)-N-(2-hydroxyethyl)amide or a similar fluorescent NAE analog

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in FAAH Assay Buffer.

  • In a 96-well black microplate, add 50 µL of the this compound dilutions or vehicle control (DMSO in assay buffer) to triplicate wells.

  • Add 25 µL of the recombinant FAAH enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with this compound.

  • Initiate the reaction by adding 25 µL of the fluorescent FAAH substrate to each well.

  • Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Record the fluorescence intensity over time.

  • Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.

  • Plot the V0 against the this compound concentration to determine the dose-response relationship.

Signaling Pathway

This compound's mechanism of action is centered on its interaction with FAAH, a key enzyme in the N-acylethanolamine (NAE) signaling pathway.

NAE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NAPE N-acyl-phosphatidylethanolamine (NAPE) PLD NAPE-PLD NAPE->PLD Hydrolysis NAE N-acylethanolamine (e.g., Anandamide) PLD->NAE CB1_R CB1/CB2 Receptors NAE->CB1_R Activation FAAH Fatty Acid Amide Hydrolase (FAAH) NAE->FAAH Degradation Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_R->Downstream Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Pdp_EA This compound Pdp_EA->FAAH Enhances Activity

Caption: N-acylethanolamine (NAE) signaling pathway and the role of this compound.

In Vivo Effects of this compound

The in vivo effects of this compound have been primarily investigated in plant models, where it has been shown to promote seedling growth by enhancing endogenous FAAH activity. However, there is a notable lack of in vivo studies in mammalian models.

Current State of In Vivo Research

To date, published research on the in vivo effects of this compound in animal models relevant to drug development is limited. The focus of existing studies has been on plant physiology, demonstrating that this compound can reverse the growth-inhibitory effects of exogenously applied NAEs in Arabidopsis thaliana and cotton seedlings. This effect is attributed to the enhanced clearance of NAEs by FAAH.

Potential Implications for Mammalian Systems

While direct in vivo data for this compound in mammals is scarce, the extensive research on FAAH inhibitors can provide a framework for predicting the potential effects of an FAAH activator like this compound. FAAH inhibition leads to elevated levels of anandamide and other NAEs, resulting in analgesic, anti-inflammatory, and anxiolytic effects. Conversely, it can be hypothesized that enhancing FAAH activity with this compound would lead to a reduction in basal endocannabinoid tone. This could potentially have pro-nociceptive, pro-inflammatory, or anxiogenic effects. These are critical considerations for any future drug development efforts.

The development of FAAH inhibitors has faced challenges, and the clinical translation has been difficult. A compound like this compound, with an opposing mechanism of action, could serve as a valuable pharmacological tool to probe the physiological consequences of decreased endocannabinoid signaling in various disease models.

Synthesis of this compound

The chemical name of this compound is N-(2-Hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide. A general protocol for the synthesis of phenoxyacyl-ethanolamides has been described.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Pdp-methylester

  • Reflux a mixture of 3-pentadecylphenol (3-PDP) and methylbromoacetate in the presence of K2CO3 as a base and 2-butanone as a solvent.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Upon completion, cool the reaction mixture and filter to remove the base.

  • Evaporate the solvent under reduced pressure to obtain the crude PDP-methylester.

  • Purify the crude product by column chromatography.

Step 2: Amide Bond Formation

  • Dissolve the purified PDP-methylester in dry dichloromethane.

  • Add triethylamine as a base, followed by the addition of ethanolamine.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude this compound.

  • Purify the crude product by column chromatography to obtain pure this compound.

Pdp_EA_Synthesis PDP 3-Pentadecylphenol Step1_reagents K2CO3, 2-butanone Reflux PDP->Step1_reagents Methylbromoacetate Methylbromoacetate Methylbromoacetate->Step1_reagents PDP_ester PDP-methylester Step1_reagents->PDP_ester Step2_reagents Triethylamine Dichloromethane PDP_ester->Step2_reagents Ethanolamine Ethanolamine Ethanolamine->Step2_reagents Pdp_EA This compound Step2_reagents->Pdp_EA

Caption: A simplified workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound is a well-characterized in vitro enhancer of FAAH activity. The available data provide a solid foundation for its use as a tool compound in studies of the endocannabinoid system. However, for its potential as a therapeutic agent to be evaluated, a significant gap in our understanding of its in vivo effects in mammalian systems needs to be addressed.

Future research should focus on:

  • In vivo animal studies: Investigating the pharmacokinetic and pharmacodynamic profile of this compound in rodents.

  • Disease models: Evaluating the effects of this compound in animal models of pain, inflammation, and neurological disorders where the endocannabinoid system is implicated.

  • Selectivity profiling: Assessing the selectivity of this compound against other serine hydrolases and off-target effects.

A thorough understanding of the in vivo consequences of FAAH activation is crucial for the safe and effective development of any therapeutic agent targeting this mechanism. This compound represents a key molecule for embarking on these important investigations.

References

An In-depth Technical Guide to Pdp-EA (CAS number 861891-72-7): A Novel Fatty Acid Amide Hydrolase (FAAH) Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pdp-EA, with the CAS number 861891-72-7 and formally known as N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide, is a synthetic small molecule that has been identified as a novel activator of Fatty Acid Amide Hydrolase (FAAH). Unlike the more extensively studied FAAH inhibitors, this compound enhances the enzyme's catalytic activity. This technical guide provides a comprehensive overview of the currently available information on this compound, including its chemical properties, proposed mechanism of action, and relevant (though limited) biological data. This document is intended to serve as a foundational resource for researchers interested in utilizing this compound as a tool to investigate the endocannabinoid system and the role of FAAH in various physiological and pathological processes.

Chemical and Physical Properties

This compound is a phenoxyacyl-ethanolamide derivative. Its structure features a long pentadecyl alkyl chain, a phenoxy group, and a hydroxyethyl acetamide moiety. These structural features contribute to its lipophilicity and its interaction with the FAAH enzyme.[1]

PropertyValueReference
CAS Number 861891-72-7[1][2][3][4]
Molecular Formula C25H43NO3
Molecular Weight 405.6 g/mol
IUPAC Name N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide
Synonyms 3-n-PentadecylphenolethanolamideFaure et al., 2014
Solubility Soluble in DMSO
Purity ≥98% (HPLC)
Storage Store at +4°C

Biological Activity: A Fatty Acid Amide Hydrolase (FAAH) Activator

The primary characterized biological activity of this compound is its ability to activate Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of endogenous signaling lipids that includes the endocannabinoid anandamide (AEA). By hydrolyzing these signaling molecules, FAAH terminates their action.

This compound has been shown to increase the apparent maximal velocity (Vmax) of both plant (from Arabidopsis) and mammalian (from Rattus) FAAH enzymes. This suggests that this compound enhances the catalytic efficiency of the enzyme, leading to an increased rate of substrate turnover.

Proposed Mechanism of Action

Research suggests that this compound does not act as a direct allosteric activator in the conventional sense. Instead, its mechanism is proposed to involve the mitigation of substrate inhibition or product feedback inhibition. Specifically, it is thought that this compound reduces the negative feedback regulation of FAAH activity exerted by free ethanolamine, a product of NAE hydrolysis. By counteracting this feedback inhibition, this compound allows the enzyme to maintain a higher rate of activity.

FAAH_Activation_Mechanism cluster_0 Normal FAAH Activity cluster_1 FAAH Activity with this compound NAE N-Acylethanolamine (NAE) (e.g., Anandamide) FAAH FAAH Enzyme NAE->FAAH Binds to active site Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis Ethanolamine Ethanolamine Ethanolamine->FAAH Negative Feedback Inhibition PdpEA This compound FAAH_active FAAH Enzyme (Enhanced Activity) PdpEA->FAAH_active Reduces Feedback Inhibition Products_2 Increased Rate of Product Formation FAAH_active->Products_2 NAE_2 N-Acylethanolamine (NAE) NAE_2->FAAH_active Hydrolysis Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization FAAH_Assay FAAH Activity Assay Characterization->FAAH_Assay Kinetic_Analysis Enzyme Kinetics Analysis (Vmax, Km) FAAH_Assay->Kinetic_Analysis NAE_Metabolism Cellular NAE Metabolism FAAH_Assay->NAE_Metabolism Mechanism_Study Mechanism of Action Studies (e.g., Feedback Inhibition) Kinetic_Analysis->Mechanism_Study Neuronal_Viability Neuronal Viability Assay Kinetic_Analysis->Neuronal_Viability Oxidative_Stress Oxidative Stress Assay Neuronal_Viability->Oxidative_Stress

References

An In-depth Technical Guide on Pdp-EA: A Novel Fatty Acid Amide Hydrolase (FAAH) Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pdp-EA, also known as N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide, is a synthetic compound that has garnered interest in the scientific community for its unique ability to activate Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1] Unlike the more extensively studied FAAH inhibitors, this compound represents a novel class of molecules that enhance the enzyme's activity. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental protocols related to this compound, tailored for a scientific audience.

Molecular Profile of this compound

This compound is a phenoxyacyl-ethanolamide with a distinct chemical structure that confers its biological activity. Its fundamental molecular properties are summarized in the table below.

PropertyValueSource
Molecular Formula C25H43NO3[2]
Molecular Weight 405.61 g/mol [2]
IUPAC Name N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamideTocris Bioscience
Synonyms 3-n-Pentadecylphenolethanolamide, this compound[1]
CAS Number 861891-72-7
Purity ≥98% (HPLC)
Solubility Soluble to 50 mM in DMSO and 50 mM in ethanol
Storage Store at +4°C

Mechanism of Action: FAAH Activation

This compound has been identified as an activator of Fatty Acid Amide Hydrolase (FAAH). The proposed mechanism of action involves the enhancement of the amidohydrolase activity of FAAH. Research suggests that this compound and related compounds increase the apparent Vmax of both plant and mammalian FAAH. This activation is thought to occur by reducing the negative feedback regulation of FAAH activity by its product, free ethanolamine. By promoting the enzymatic breakdown of NAEs, this compound can effectively decrease the levels of these signaling lipids in vivo.

FAAH_Activation_by_Pdp_EA cluster_membrane Cell Membrane cluster_products Degradation Products NAE N-Acylethanolamines (NAEs) (e.g., Anandamide) FAAH FAAH NAE->FAAH Substrate FattyAcid Fatty Acid FAAH->FattyAcid Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine Hydrolysis Pdp_EA This compound Pdp_EA->FAAH Activation (Reduces Negative Feedback) Ethanolamine->FAAH Negative Feedback (Inhibition)

Figure 1: Proposed mechanism of FAAH activation by this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the assay of FAAH activity, based on the procedures described in the scientific literature.

Synthesis of N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide (this compound)

This two-step synthesis involves the formation of a methyl ester intermediate followed by amidation.

Step 1: Synthesis of PDP-methylester

  • Reactants: 3-n-pentadecylphenol (3-PDP), methylbromoacetate, potassium carbonate (K2CO3), and 2-butanone (solvent).

  • Procedure:

    • Combine 3-PDP, methylbromoacetate, and K2CO3 in 2-butanone.

    • Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove K2CO3.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude PDP-methylester.

    • Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

  • Reactants: PDP-methylester, ethanolamine, dry dichloromethane (DCM), and triethylamine.

  • Procedure:

    • Dissolve the purified PDP-methylester in dry DCM.

    • Add ethanolamine and triethylamine to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol describes a radiometric assay to measure the amidohydrolase activity of FAAH.

  • Materials:

    • Recombinant FAAH (plant or mammalian)

    • Radiolabeled substrate (e.g., [1-14C]N-lauroylethanolamine or [1-14C]anandamide)

    • This compound (dissolved in a suitable solvent like DMSO)

    • Assay buffer (e.g., 125 mM Tris-HCl, pH 9)

    • Quenching solution (e.g., chloroform/methanol, 2:1, v/v)

    • Scintillation cocktail

  • Procedure:

    • Prepare reaction mixtures containing the assay buffer, recombinant FAAH, and this compound at various concentrations (a control with solvent only should be included).

    • Initiate the reaction by adding the radiolabeled NAE substrate.

    • Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction by adding the quenching solution.

    • Vortex the tubes and centrifuge to separate the aqueous and organic phases. The radiolabeled fatty acid product will partition into the organic phase, while the unreacted substrate remains in the aqueous phase.

    • Transfer an aliquot of the organic phase to a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the enzyme activity based on the amount of radioactive product formed over time.

FAAH_Assay_Workflow A Prepare Reaction Mixture (FAAH, Buffer, this compound) B Add Radiolabeled Substrate (e.g., [14C]NAE) A->B C Incubate at 30°C B->C D Quench Reaction (Chloroform/Methanol) C->D E Phase Separation (Centrifugation) D->E F Isolate Organic Phase (Contains [14C]Fatty Acid) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate FAAH Activity G->H

Figure 2: Experimental workflow for the FAAH activity assay.

Applications and Future Directions

As a novel FAAH activator, this compound provides a valuable pharmacological tool for investigating the physiological roles of NAE signaling in both plant and animal systems. Its ability to enhance the degradation of endocannabinoids and other NAEs offers a unique approach to modulating the endocannabinoid system, distinct from the more common strategy of receptor antagonism or enzyme inhibition. Further research is warranted to fully elucidate the in vivo effects of this compound and to explore its potential therapeutic applications in conditions where a reduction in NAE signaling may be beneficial.

References

Methodological & Application

Application Notes and Protocols for the Investigation of Compound Pdp-EA in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocols are provided as a comprehensive template for the investigation of a novel research compound, herein referred to as "Pdp-EA" (Compound this compound). The specific concentrations, incubation times, and observed effects are illustrative and should be optimized for your specific cell lines and experimental goals.

Introduction and Background

Compound this compound is a novel synthetic molecule with purported biological activity. These application notes provide a framework for researchers to investigate the cellular and molecular effects of this compound in various cell culture models. The primary objectives of these protocols are to assess the impact of this compound on cell viability, proliferation, and the induction of apoptosis. Furthermore, we propose a potential signaling pathway that may be modulated by this compound, providing a basis for mechanistic studies.

Potential Applications:

  • Screening for cytotoxic or cytostatic effects in cancer cell lines.

  • Investigating mechanisms of drug-induced apoptosis.

  • Identifying novel therapeutic agents for proliferative diseases.

  • Elucidating cellular signaling pathways affected by small molecules.

Proposed Mechanism of Action

Based on preliminary structural analysis and in silico modeling, Compound this compound is hypothesized to interact with key regulators of cell survival and apoptosis. One proposed mechanism involves the modulation of the MAPK/JNK signaling cascade, which is a central pathway in cellular responses to stress and can lead to apoptosis.[1] It is theorized that this compound may induce the production of reactive oxygen species (ROS), leading to the activation of ASK1 and subsequent phosphorylation of p38 and JNK, ultimately culminating in p53-dependent apoptosis.[1]

Pdp_EA_Signaling_Pathway cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS_Generation ROS_Generation This compound->ROS_Generation Induces Cell_Membrane ASK1 ASK1 ROS_Generation->ASK1 Activates p38 p38 ASK1->p38 Phosphorylates JNK JNK ASK1->JNK Phosphorylates p53 p53 p38->p53 Activates JNK->p53 Activates Apoptosis Apoptosis p53->Apoptosis Promotes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines standard procedures for maintaining cell lines in culture to ensure their health and suitability for experiments.

Materials:

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA (0.25%).

  • Cell culture flasks or plates.

  • Humidified incubator at 37°C with 5% CO2.

Procedure:

  • Routinely observe cells under a microscope to assess confluency and morphology.

  • When cells reach 80-90% confluency, aspirate the old medium.

  • Wash the cell monolayer with sterile PBS.

  • Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

  • For experiments, allow cells to adhere and recover for at least 24 hours after seeding.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2]

Materials:

  • 96-well cell culture plates.

  • Compound this compound stock solution (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • Microplate reader.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of Compound this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound Conc. (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100.0 ± 4.5100.0 ± 5.1100.0 ± 4.8
198.2 ± 3.995.4 ± 4.290.1 ± 3.5
585.7 ± 4.175.3 ± 3.860.5 ± 4.0
1060.1 ± 3.545.8 ± 3.125.2 ± 2.8
2530.4 ± 2.915.2 ± 2.55.6 ± 1.9
5010.8 ± 2.14.9 ± 1.72.1 ± 1.1
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[3]

Materials:

  • 6-well cell culture plates.

  • Compound this compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Propidium Iodide (PI) solution.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest both floating and adherent cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

Data Presentation:

This compound Conc. (µM)Live Cells (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
0 (Vehicle)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
1070.3 ± 3.115.8 ± 1.913.9 ± 2.5
2540.6 ± 2.835.2 ± 2.424.2 ± 2.1
5015.9 ± 2.250.7 ± 3.533.4 ± 2.9

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Maintain Cell Culture Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with this compound Cell_Seeding->Treatment Pdp_EA_Prep Prepare this compound Dilutions Pdp_EA_Prep->Treatment MTT_Assay Cell Viability (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Analyze and Tabulate Data MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Application Notes and Protocols for the Use of Pdp-EA and Related Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of compounds referred to as "EA" and peptide deformylase (Pdp) inhibitors in various animal models. Due to the varied nature of compounds identified under the "Pdp-EA" query, this document is structured to address distinct molecules and their applications.

Section 1: XY03-EA in Models of Cerebral Ischemia/Reperfusion Injury

XY03-EA, a novel derivative of L-3-n-Butylphthalide (NBP), has demonstrated significant neuroprotective effects in animal models of stroke. It is more potent than its parent compound, NBP, in its oxyradical scavenging capacity.[1]

Mechanism of Action

XY03-EA exerts its neuroprotective effects by mitigating cerebral ischemia/reperfusion (I/R) injury. Its mechanism involves increasing cerebral blood flow, improving brain energy metabolism, accelerating the clearance of reactive oxygen species (ROS), suppressing inflammatory responses, and inhibiting autophagy in the middle cerebral artery occlusion and reperfusion (MCAO/R) model in rats.[1] Mechanistically, XY03-EA inhibits ROS-dependent autophagy activation, thereby protecting neuronal cells from autophagic cell death.[1]

Experimental Protocol: MCAO/R Rat Model

A detailed protocol for inducing cerebral ischemia/reperfusion injury in rats to test the efficacy of XY03-EA is as follows:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).

  • Surgical Procedure (MCAO):

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a nylon monofilament (e.g., 4-0) with a rounded tip into the ICA through an incision in the ECA stump.

    • Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Drug Administration: XY03-EA can be administered intravenously or intraperitoneally at the onset of reperfusion. Dosages should be determined based on dose-response studies.

  • Outcome Measures:

    • Neurological Deficit Score (NDS): Assess neurological function at various time points post-reperfusion (e.g., 24, 48, 72 hours) using a standardized scoring system.

    • Infarct Volume Measurement: At the end of the experiment, euthanize the animals, and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Biochemical Assays: Collect brain tissue to measure markers of oxidative stress (e.g., ROS levels), inflammation (e.g., cytokine levels), and autophagy (e.g., LC3-II/LC3-I ratio).[1]

Quantitative Data Summary
ParameterAnimal ModelTreatment GroupDosageOutcomeReference
Neurological Deficit Score (NDS)MCAO/R RatXY03-EADose-dependentSignificant decrease in NDS[1]
Infarct VolumeMCAO/R RatXY03-EADose-dependentReduced infarct volume
Cerebral Blood FlowMCAO/R RatXY03-EANot specifiedIncreased cerebral blood flow
ROS LevelsMCAO/R RatXY03-EANot specifiedAccelerated ROS clearance
NDS Progression RateMCAO/R Nonhuman PrimateXY03-EADose-dependentSignificantly inhibited NDS progression over 3 weeks
Infarct VolumeMCAO/R Nonhuman PrimateXY03-EADose-dependentTrend towards reduced infarct volume

Signaling Pathway and Experimental Workflow

XY03_EA_Workflow cluster_protocol Experimental Protocol: MCAO/R Model cluster_outcomes Outcome Measures Animal Preparation Animal Preparation MCAO Surgery MCAO Surgery Animal Preparation->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion Drug Administration Drug Administration Reperfusion->Drug Administration Outcome Assessment Outcome Assessment Drug Administration->Outcome Assessment Neurological Scoring Neurological Scoring Outcome Assessment->Neurological Scoring Behavioral tests Infarct Volume Infarct Volume Outcome Assessment->Infarct Volume TTC staining Biochemical Analysis Biochemical Analysis Outcome Assessment->Biochemical Analysis Tissue collection XY03_EA_Pathway Cerebral I/R Injury Cerebral I/R Injury ROS Production ROS Production Cerebral I/R Injury->ROS Production Autophagy Autophagy ROS Production->Autophagy Neuronal Cell Death Neuronal Cell Death Autophagy->Neuronal Cell Death XY03-EA XY03-EA XY03-EA->ROS Production inhibits EA_Pathway cluster_dna_damage Cisplatin-Induced DNA Damage cluster_inflammation Inflammation EA EA Nox/RIP1 Nox/RIP1 EA->Nox/RIP1 activates ROS Generation ROS Generation Nox/RIP1->ROS Generation ASK1-p38/JNK MAPK ASK1-p38/JNK MAPK ROS Generation->ASK1-p38/JNK MAPK p53-dependent Apoptosis p53-dependent Apoptosis ASK1-p38/JNK MAPK->p53-dependent Apoptosis EA_inflam EA Lipid Rafts Lipid Rafts EA_inflam->Lipid Rafts incorporates into IL-1R Signaling IL-1R Signaling Lipid Rafts->IL-1R Signaling amplifies Cellular Senescence & SASP Cellular Senescence & SASP IL-1R Signaling->Cellular Senescence & SASP Pdp_Inhibitor_Logic Bacterial Infection Bacterial Infection Bacterial Growth Bacterial Growth Bacterial Infection->Bacterial Growth Peptide Deformylase (PDF) Peptide Deformylase (PDF) Protein Synthesis Protein Synthesis Protein Synthesis->Peptide Deformylase (PDF) Essential for Bacterial Growth->Protein Synthesis Pdp Inhibitor (e.g., BB-83698) Pdp Inhibitor (e.g., BB-83698) Pdp Inhibitor (e.g., BB-83698)->Peptide Deformylase (PDF) inhibits

References

Application Notes and Protocols for Pdp-EA: A Photoswitchable Tool for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pdp-EA is a novel, synthetic, photoswitchable molecule designed for the precise spatiotemporal control of enzyme activity. As a reversible, light-sensitive inhibitor, this compound offers an innovative approach to studying enzyme kinetics, elucidating complex signaling pathways, and screening for novel therapeutic agents. This document provides detailed application notes and protocols for the effective use of this compound in your research.

This compound is built upon an azobenzene scaffold, which undergoes a reversible conformational change upon exposure to specific wavelengths of light.[1][2][3][4] The trans isomer, thermally stable in the dark, can be switched to the cis isomer by irradiation with UV light (e.g., 365 nm). The cis isomer can then be reverted to the trans form with visible light (e.g., 460 nm) or through thermal relaxation.[1] This photoisomerization leads to significant changes in the molecule's geometry and polarity, resulting in differential binding affinity for the target enzyme.

Mechanism of Action

This compound is designed as a competitive inhibitor, where one of its isomers has a significantly higher affinity for the enzyme's active site than the other. For the purpose of these notes, we will define the trans isomer as the "ON" state (inhibitory) and the cis isomer as the "OFF" state (non-inhibitory).

  • Trans Isomer (Inhibitory State): In its linear trans configuration, this compound fits optimally into the active site of the target enzyme, leading to potent inhibition of its catalytic activity.

  • Cis Isomer (Non-Inhibitory State): Upon irradiation with UV light, the azobenzene core isomerizes to the bent cis form. This conformational change introduces a steric clash within the active site, significantly reducing the inhibitor's binding affinity and restoring enzyme activity.

This reversible control allows for the rapid initiation and termination of enzyme inhibition, enabling real-time kinetic studies that are not possible with traditional, non-photoswitchable inhibitors.

Applications in Enzyme Kinetics and Drug Development

The unique properties of this compound make it a versatile tool for a range of applications:

  • Precise Determination of Kinetic Parameters: By rapidly switching between the inhibitory and non-inhibitory states, researchers can accurately measure kinetic parameters such as association (kon) and dissociation (koff) rates.

  • Elucidation of Signaling Pathways: The ability to control the activity of a specific enzyme with high spatiotemporal resolution allows for the dissection of its role in complex biological pathways.

  • High-Throughput Screening: this compound can be used to validate enzyme targets in high-throughput screening assays by providing a dynamic control over the target's activity.

  • Mechanism of Action Studies: For newly discovered inhibitors, this compound can be used as a comparator to understand the dynamics of enzyme-inhibitor interactions.

Quantitative Data Summary

The following tables summarize the key photophysical and kinetic parameters of this compound in relation to a hypothetical target, "Kinase X."

Table 1: Photophysical Properties of this compound

PropertyValue
Absorption Maximum (trans isomer)365 nm
Absorption Maximum (cis isomer)460 nm
Photostationary State (365 nm)93% cis
Photostationary State (460 nm)70% trans
Thermal Half-life (cis to trans)274 hours

Table 2: Kinetic Parameters of this compound Isomers for Kinase X

Parametertrans-Pdp-EA (Inhibitory)cis-Pdp-EA (Non-Inhibitory)
IC50293 nM1.46 µM
Ki150 nM800 nM
Switching Factor (Ki, cis / Ki, trans)\multicolumn{2}{c}{21.0}

Experimental Protocols

Protocol 1: Determination of IC50 for trans and cis Isomers of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for both isomers of this compound against the target enzyme.

Materials:

  • This compound stock solution (in DMSO)

  • Target enzyme (e.g., Kinase X)

  • Enzyme substrate

  • Assay buffer

  • 96-well microplate

  • Microplate reader

  • UV lamp (365 nm)

  • Visible light lamp (460 nm)

Procedure:

  • Prepare this compound solutions:

    • For the trans isomer, prepare serial dilutions of the this compound stock solution in assay buffer. Keep these solutions in the dark.

    • For the cis isomer, take an aliquot of the trans isomer solutions and irradiate with a 365 nm UV lamp for 10 minutes to achieve the photostationary state.

  • Set up the assay plate:

    • Add the enzyme and substrate to the wells of the 96-well plate.

    • Add the serially diluted trans and cis this compound solutions to their respective wells. Include control wells with no inhibitor.

  • Incubate and measure:

    • Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 30 minutes).

    • Measure the enzyme activity using a microplate reader (e.g., by absorbance or fluorescence).

  • Data analysis:

    • Plot the enzyme activity as a function of the this compound concentration for both isomers.

    • Fit the data to a dose-response curve to determine the IC50 value for each isomer.

Protocol 2: Real-time Enzyme Activity Assay with Photoswitchable Control

This protocol describes how to monitor enzyme activity in real-time while dynamically controlling it with this compound and light.

Materials:

  • This compound

  • Target enzyme and substrate

  • Cuvette-based spectrophotometer or fluorometer with an external light source port

  • Fiber-optic coupled LED light sources (365 nm and 460 nm)

Procedure:

  • Prepare the reaction mixture:

    • In a quartz cuvette, prepare the reaction mixture containing the enzyme, substrate, and the trans isomer of this compound at a concentration close to its IC50.

  • Start the measurement:

    • Place the cuvette in the spectrophotometer and begin recording the signal (absorbance or fluorescence) over time. The initial rate should be low due to the presence of the inhibitory trans isomer.

  • Switch to the "OFF" state:

    • After a baseline is established, irradiate the cuvette with the 365 nm light source to convert this compound to its cis isomer.

    • Observe the increase in reaction rate as the inhibition is relieved.

  • Switch back to the "ON" state:

    • Turn off the 365 nm light and irradiate the cuvette with the 460 nm light source to switch this compound back to its trans isomer.

    • Observe the decrease in reaction rate as the enzyme is inhibited again.

  • Data analysis:

    • The resulting kinetic trace will show periods of low and high activity corresponding to the "ON" and "OFF" states of the inhibitor. From this data, the rates of switching and the degree of inhibition can be quantified.

Visualizations

G cluster_0 This compound Photoswitching cluster_1 Enzyme Regulation trans-Pdp-EA trans-Pdp-EA cis-Pdp-EA cis-Pdp-EA trans-Pdp-EA->cis-Pdp-EA UV Light (365 nm) Enzyme Enzyme trans-Pdp-EA->Enzyme Inhibition cis-Pdp-EA->trans-Pdp-EA Visible Light (460 nm) or Thermal Relaxation Product Product Enzyme->Product Catalysis Inhibited Complex Inhibited Complex Substrate Substrate Substrate->Enzyme

Caption: Logical relationship of this compound photoswitching and enzyme regulation.

G cluster_workflow Experimental Workflow for Real-time Assay A Prepare reaction mix (Enzyme, Substrate, trans-Pdp-EA) B Establish baseline (low activity) A->B C Irradiate with 365 nm UV light B->C D Monitor increased activity (cis-Pdp-EA) C->D E Irradiate with 460 nm Visible light D->E F Monitor decreased activity (trans-Pdp-EA) E->F G Analyze kinetic trace F->G

Caption: Experimental workflow for a real-time enzyme assay using this compound.

G Upstream Signal Upstream Signal Kinase X Kinase X Upstream Signal->Kinase X Downstream Substrate Downstream Substrate Kinase X->Downstream Substrate Phosphorylated Product Phosphorylated Product Kinase X->Phosphorylated Product Phosphorylation Biological Response Biological Response Phosphorylated Product->Biological Response This compound This compound This compound->Kinase X Inhibition (Light-dependent)

Caption: Hypothetical signaling pathway regulated by Kinase X and controlled by this compound.

References

Pdp-EA solution preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Compound Name Pdp-EA; N-(2-hydroxyethyl)-2-(3-n-pentadecylphenoxy)acetamide
Structure A phenoxyacyl-ethanolamide compound derived from cardanol.
Molecular Formula C₂₅H₄₃NO₃
Molecular Weight Approximately 405.61 g/mol
CAS Number 861891-72-7
Appearance White to beige powder
Mechanism of Action This compound is an activator of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids. By enhancing FAAH activity, this compound modulates the endocannabinoid signaling pathway, which can influence physiological processes such as pain, inflammation, and appetite regulation.[1]

Solubility and Solution Preparation

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) 50 mMWarming the solution may be necessary to fully dissolve the compound.
Ethanol 50 mM
Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Calculate the required mass of this compound. For a 1 mL stock solution of 10 mM this compound (MW = 405.61 g/mol ), the required mass is 4.0561 mg.

  • Weigh the this compound. Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO. Add the appropriate volume of DMSO to the tube. For a 1 mL stock solution, add 1 mL of DMSO.

  • Dissolve the compound. Vortex the solution until the this compound is completely dissolved. If necessary, warm the solution at 37°C for a short period to aid dissolution.[2]

  • Storage. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4] Protect from light.[3]

Experimental Protocols

In Vitro FAAH Activity Assay

This protocol describes a general method to assess the effect of this compound on the activity of Fatty Acid Amide Hydrolase (FAAH) in a cell-free system.

Workflow for In Vitro FAAH Activity Assay:

FAAH_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis prep_reagents Prepare Assay Buffer, FAAH enzyme, and This compound solutions mix_components Combine FAAH enzyme, This compound (or vehicle), and Assay Buffer prep_reagents->mix_components prep_substrate Prepare Fluorogenic FAAH Substrate initiate_reaction Add FAAH Substrate to initiate reaction prep_substrate->initiate_reaction mix_components->initiate_reaction measure_fluorescence Measure fluorescence kinetically at 37°C initiate_reaction->measure_fluorescence calculate_activity Calculate FAAH activity (rate of fluorescence increase) measure_fluorescence->calculate_activity compare_results Compare activity in This compound treated vs. vehicle control samples calculate_activity->compare_results

Workflow for measuring FAAH activity.

Materials:

  • Purified FAAH enzyme

  • FAAH Assay Buffer

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoylamide)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in FAAH Assay Buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

  • In a 96-well black microplate, add the diluted this compound solutions or vehicle control.

  • Add the purified FAAH enzyme to each well.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic FAAH substrate to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore being released.

  • Calculate the rate of the reaction (increase in fluorescence over time) for each concentration of this compound and the vehicle control.

  • Plot the FAAH activity as a function of this compound concentration to determine the dose-response relationship.

Cell-Based Assay for Endocannabinoid Signaling

This protocol provides a general framework for investigating the downstream effects of this compound-mediated FAAH activation in a cellular context, for example, by measuring changes in intracellular signaling molecules.

Materials:

  • Cell line of interest (e.g., neuronal cells, immune cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Assay-specific reagents (e.g., antibodies for Western blotting, ELISA kits)

  • Cell lysis buffer

  • Protein quantification assay kit

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere and grow.

    • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time course. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent effects.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay.

  • Downstream Analysis (Example: Western Blotting for signaling proteins):

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against signaling proteins of interest (e.g., phosphorylated forms of kinases in pathways affected by endocannabinoids) and appropriate secondary antibodies.

    • Visualize and quantify the protein bands to determine changes in protein expression or phosphorylation in response to this compound treatment.

Signaling Pathway

This compound enhances the activity of FAAH, which is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). This leads to a decrease in AEA levels, which in turn can modulate the signaling through cannabinoid receptors (CB1 and CB2) and other targets of AEA. The following diagram illustrates this proposed signaling cascade.

Pdp_EA_Signaling cluster_cytosol Cytosol CB_receptor Cannabinoid Receptor (e.g., CB1/CB2) Downstream_Signaling Downstream Signaling (e.g., modulation of cAMP, ion channels, MAPK pathways) CB_receptor->Downstream_Signaling modulates Pdp_EA This compound FAAH FAAH Pdp_EA->FAAH activates Degradation_Products Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation_Products catalyzes degradation Anandamide Anandamide (AEA) Anandamide->CB_receptor activates Anandamide->FAAH substrate

Proposed signaling pathway for this compound.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound from the literature. This information can serve as a starting point for designing experiments.

Parameter Value Experimental System Reference
Effective Concentration 30 µMUpland cotton seedlings (in 0.05% DMSO)(Not explicitly cited, but inferred from experimental descriptions)
Solubility in DMSO 50 mMN/A
Solubility in Ethanol 50 mMN/A

Note: The provided data is limited. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration of this compound for their specific experimental system.

Disclaimer

This document is intended for research use only. This compound is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national safety guidelines.

References

Unraveling "Pdp-EA": A Case of Mistaken Identity in Chemical Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking commercial sources and application protocols for "Pdp-EA," an extensive search has revealed that this abbreviation does not correspond to a recognized chemical compound in the public domain. This suggests a potential misunderstanding of the chemical's name, the use of an internal laboratory code, or a typographical error.

The abbreviation "EA" is commonly used in chemical literature to refer to Ethyl Acetate.[1][2] However, the "Pdp" portion of the name does not align with any standard chemical nomenclature to form a coherent or identifiable molecule when combined with ethyl acetate. Without the correct and complete chemical name or structure, it is impossible to identify commercial suppliers, delineate its applications, or describe associated biological pathways and experimental protocols.

To proceed with a meaningful search for the information you require, it is crucial to ascertain the correct chemical identity of the substance of interest. We recommend the following steps:

  • Verify the Full Chemical Name: Consult the original source of the "this compound" designation to find its complete and unabbreviated chemical name.

  • Confirm the Chemical Structure: If available, the chemical structure (e.g., a SMILES string or an image) is the most unambiguous identifier for a molecule.

  • Check for Alternative Names or Acronyms: The compound may be known by other names or acronyms in different contexts or by different research groups.

Once the correct chemical identifier is known, a thorough and accurate compilation of commercial sources, application notes, and detailed protocols can be assembled to support your research and development endeavors. We encourage you to provide the clarified chemical information to enable a comprehensive response that meets the detailed requirements of your request.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pdp-EA Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals who are encountering difficulties dissolving "Pdp" in Ethyl Acetate (EA). The following sections provide frequently asked questions and detailed troubleshooting protocols to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My Pdp-EA solution is cloudy or has visible particulates. What is the cause?

A cloudy appearance or visible particulates indicate that the compound "Pdp" has not fully dissolved in the Ethyl Acetate (EA) solvent. This can be due to several factors, including reaching the solubility limit, improper solvent temperature, or the presence of impurities.

Q2: I've added the correct amount of Pdp to the EA, but it's not dissolving. What should I do first?

Initially, ensure your experimental conditions are optimal. This includes verifying the purity of your solvent and compound, ensuring accurate measurements, and allowing sufficient time for dissolution with appropriate agitation.

Q3: Can heating the solution help dissolve the Pdp compound?

Yes, gently heating the solution can increase the solubility of many compounds. However, it is crucial to consider the thermal stability of "Pdp". Degradation can occur at elevated temperatures, so a cautious, stepwise increase in temperature is recommended.

Q4: What alternative solvents can be used if Pdp does not dissolve in Ethyl Acetate?

If "Pdp" remains insoluble in Ethyl Acetate, exploring solvents with different polarities may be necessary. The choice of an alternative solvent will depend on the chemical properties of "Pdp". A solvent miscibility and compound stability test is recommended before scaling up.

Troubleshooting Guide

If you are experiencing issues with dissolving "Pdp" in Ethyl Acetate, follow the troubleshooting workflow below.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Primary Troubleshooting cluster_3 Advanced Troubleshooting cluster_4 Resolution start Pdp not dissolving in EA check_purity Verify Purity of Pdp and EA start->check_purity check_measurements Confirm Accurate Measurements check_purity->check_measurements check_agitation Ensure Adequate Agitation/Stirring check_measurements->check_agitation increase_time Increase Dissolution Time check_agitation->increase_time gentle_heating Apply Gentle Heating increase_time->gentle_heating sonication Use Sonication gentle_heating->sonication consult_specialist Consult Chemical Specialist gentle_heating->consult_specialist If degradation occurs solubility_test Perform Solvent Solubility Test sonication->solubility_test modify_solvent Modify Solvent System (e.g., co-solvent) solubility_test->modify_solvent solubility_test->consult_specialist solution_achieved Solution Achieved modify_solvent->solution_achieved modify_solvent->consult_specialist

Caption: Troubleshooting workflow for this compound dissolution.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Preparation : Ensure all glassware is clean and dry. Use a calibrated balance to weigh the desired amount of "Pdp".

  • Solvent Addition : Measure the required volume of Ethyl Acetate (EA) using a volumetric pipette or graduated cylinder.

  • Mixing : Add the "Pdp" to the EA in a suitable container (e.g., beaker, flask).

  • Agitation : Place the container on a magnetic stirrer and add a stir bar. Begin stirring at a moderate speed.

  • Observation : Allow the mixture to stir for a predetermined amount of time at room temperature, observing for dissolution.

Protocol 2: Aiding Dissolution with Gentle Heating
  • Initial Setup : Follow steps 1-4 of the Standard Dissolution Procedure.

  • Heating : Place the container on a hotplate stirrer in a well-ventilated fume hood.

  • Temperature Control : Slowly increase the temperature in 5°C increments. Do not exceed the boiling point of Ethyl Acetate (77.1°C) or the known degradation temperature of "Pdp".

  • Monitoring : Continuously monitor the solution for signs of dissolution or any undesirable changes such as color change, which might indicate degradation.

  • Cooling : Once dissolved, remove the container from the heat and allow it to cool to room temperature. Observe for any precipitation upon cooling.

Protocol 3: Utilizing Sonication for Dissolution
  • Preparation : Prepare the "Pdp" and Ethyl Acetate mixture as described in the Standard Dissolution Procedure.

  • Sonication : Place the container in a sonication bath.

  • Procedure : Turn on the sonicator for short bursts of 1-2 minutes.

  • Temperature Check : Monitor the temperature of the solution, as sonication can generate heat. If the temperature rises significantly, allow the solution to cool before continuing.

  • Observation : Visually inspect the solution between sonication cycles to assess the degree of dissolution.

Data Presentation

The following table summarizes key parameters for the solvents and general troubleshooting conditions.

ParameterEthyl Acetate (EA)General Troubleshooting Guideline
Boiling Point 77.1°CDo not exceed when heating
Density 0.902 g/mL[1]-
Appearance Clear, colorless liquid[2]-
Heating Temperature -Start at room temp., increase by 5°C increments
Sonication Time -1-2 minute intervals

Signaling Pathway (Hypothetical)

In a hypothetical drug development scenario, "Pdp" might be an inhibitor of a key signaling pathway. The following diagram illustrates a simplified generic pathway that could be targeted.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Pdp Pdp (Inhibitor) Pdp->Kinase2 Gene Target Gene TF->Gene Activation

Caption: Hypothetical signaling pathway inhibited by Pdp.

References

Technical Support Center: Pdp-EA Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Pdp-EA" is ambiguous and does not correspond to a clearly identifiable scientific entity in publicly available literature. Extensive searches have revealed that "PDP" and "EA" are acronyms for various unrelated terms across different scientific and technical fields. Without a precise definition of "this compound," it is not possible to provide specific troubleshooting guides, experimental protocols, or signaling pathway information.

This technical support center, therefore, provides general guidance on addressing experimental variability and reproducibility, with illustrative examples drawn from common research areas where the individual acronyms "PDP" and "EA" might be used, such as "Product Development Plan (PDP)" in drug development or "Electroacupuncture (EA)" in biomedical research. Researchers and scientists should adapt this general framework to their specific experimental context once "this compound" is clearly defined.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of experimental variability when developing a new therapeutic?

A1: During a Product Development Plan (PDP) , sources of variability can be numerous and impact the reliability of outcomes. Key sources include:

  • Reagent and Material Lot-to-Lot Variation: Differences in the purity, concentration, and composition of reagents, antibodies, and cell culture media can lead to inconsistent results.

  • Equipment Performance: Calibration drift, maintenance schedules, and differences between seemingly identical pieces of equipment can introduce significant variability.

  • Operator-Dependent Variation: Subtle differences in technique, timing, and handling between researchers can affect experimental outcomes.

  • Biological Variability: Inherent differences in cell lines, animal models (age, sex, genetics), and primary patient samples are a major source of variation.

  • Environmental Factors: Fluctuations in temperature, humidity, light exposure, and CO2 levels can influence sensitive assays.

Q2: How can I improve the reproducibility of my experiments involving a novel therapeutic agent?

A2: To enhance reproducibility, a systematic approach is crucial. This includes:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental protocols.

  • Control Experiments: Include appropriate positive, negative, and vehicle controls in every experiment to ensure the assay is performing as expected.

  • Reagent and Sample Validation: Thoroughly validate all new lots of critical reagents and standardize the methods for sample collection, processing, and storage.

  • Blinding and Randomization: Where applicable, especially in preclinical animal studies, randomize animals to treatment groups and blind the investigators to the treatment allocation.

  • Robust Data Analysis: Utilize appropriate statistical methods and pre-define the data analysis plan before the experiment is conducted.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Symptom Potential Cause Troubleshooting Step
High well-to-well variability in plate-based assaysInconsistent cell seeding, edge effects, temperature gradients across the incubator or plate.1. Ensure a homogenous cell suspension before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Regularly check incubator for temperature uniformity.
Drastic shift in IC50/EC50 values between experimentsChange in reagent lot (e.g., serum, growth factors), passage number of cells, or incubation time.1. Qualify new lots of critical reagents against the old lot.2. Maintain a consistent cell passage number range for experiments.3. Strictly adhere to the defined incubation times in the SOP.
No response or unexpectedly high response to the therapeutic agentIncorrect drug concentration, degradation of the compound, or cellular resistance/sensitization.1. Verify the stock concentration and perform serial dilutions accurately.2. Check the stability of the compound under storage and experimental conditions.3. Perform cell line authentication and characterization.
Issue 2: High Variability in Animal Efficacy Studies
Symptom Potential Cause Troubleshooting Step
Large error bars in tumor volume measurementsInconsistent caliper measurement, variable tumor implantation site, or differences in animal health.1. Have a single, trained individual perform all tumor measurements.2. Ensure precise and consistent anatomical location for tumor cell injection.3. Monitor animal health daily and exclude animals that meet humane endpoint criteria unrelated to the treatment effect.
Inconsistent drug exposure (pharmacokinetics) between animalsInaccurate dosing, variability in drug absorption, or differences in animal metabolism.1. Ensure accurate animal weight measurement and dose calculation.2. Use the appropriate route of administration and vehicle for consistent delivery.3. Consider performing satellite pharmacokinetic studies to understand exposure variability.

Experimental Protocols

A detailed methodology is critical for reproducibility. Below is a generalized template for an in vitro cell viability assay, which should be adapted with specific details for "this compound".

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding:

    • Culture cells to ~80% confluency in T-75 flasks.

    • Trypsinize, neutralize, and count cells using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration should not exceed 0.1%.

    • Remove the growth medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (0.1% DMSO) and untreated control wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

As "this compound" is not defined, a specific signaling pathway cannot be provided. However, we can illustrate how to diagram a hypothetical workflow for investigating the mechanism of action of a new drug, which could be adapted for "this compound".

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Initial Screening (e.g., Cell Viability Assay) B Target Identification (e.g., Proteomics, Kinase Screening) A->B Identify potential targets C Pathway Analysis (e.g., Western Blot, Reporter Assays) B->C Validate target engagement and pathway modulation D Lead Optimization C->D Refine compound structure based on activity E Pharmacokinetic (PK) Studies D->E Evaluate drug exposure G Toxicity Studies D->G Early toxicity assessment F Efficacy Studies (e.g., Xenograft Model) E->F Determine effective dose F->G Assess safety profile

Caption: A generalized workflow for preclinical drug discovery, from initial in vitro screening to in vivo efficacy and safety studies.

To provide a more specific and useful technical support center, a clear and unambiguous definition of "this compound" is required. We recommend that researchers encountering this term seek clarification from its source. Once defined, the principles and templates provided here can be used to develop a comprehensive guide to ensure the experimental variability and reproducibility of "this compound" studies.

Technical Support Center: Optimizing Pdp-EA for FAAH Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Pdp-EA (N-(2-Hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide) for the activation of Fatty Acid Amide Hydrolase (FAAH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate FAAH?

This compound is a compound that has been identified as an activator of Fatty Acid Amide Hydrolase (FAAH). It is proposed to enhance the amidohydrolase activity of FAAH by reducing negative feedback mechanisms. While the precise molecular details of this negative feedback are still under investigation, it is hypothesized that product inhibition or allosteric regulation may play a role.

Q2: What is the recommended starting concentration range for this compound in my experiments?

Currently, there is limited published data on the optimal concentration of this compound for FAAH activation across different experimental systems. As with any enzyme activator, the ideal concentration is highly dependent on the specific assay conditions, including the source of the FAAH enzyme (recombinant, cell lysate, tissue homogenate), substrate concentration, and the experimental model (e.g., cell-free assay vs. cell-based assay).

We recommend performing a dose-response experiment to determine the optimal this compound concentration for your specific application. A broad range of concentrations, for example, from 1 nM to 100 µM, should be tested initially to identify a working range. Subsequent experiments can then narrow down the optimal concentration.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO. To minimize potential solvent-induced artifacts, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%. For in vitro enzyme assays, the solvent should be compatible with the assay buffer and not interfere with the detection method.

Stock solutions of this compound should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Q4: Can this compound have off-target effects?

Like any bioactive compound, this compound may have off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to assess the specificity of this compound's effects on FAAH activation. This may include using a structurally similar but inactive analog of this compound (if available), or testing the effect of this compound on other related enzymes. If unexpected results are observed, consider performing off-target screening to identify potential unintended interactions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments aimed at optimizing this compound concentration for FAAH activation.

Problem Possible Cause(s) Recommended Solution(s)
No observable FAAH activation with this compound 1. Sub-optimal this compound concentration: The concentration used may be too low to elicit a significant activation. 2. This compound degradation: Improper storage or handling of the compound. 3. Inactive FAAH enzyme: The enzyme preparation may have lost activity. 4. Assay interference: Components in the assay buffer may be interfering with this compound activity.1. Perform a dose-response curve with a wider range of this compound concentrations (e.g., 1 nM to 100 µM). 2. Prepare fresh this compound stock solutions and store them properly in aliquots at -20°C or -80°C. 3. Verify the activity of your FAAH enzyme preparation using a known substrate and positive control. 4. Review the composition of your assay buffer. Consider testing different buffer conditions.
High background signal in fluorescence-based assay 1. Autofluorescence of this compound: The compound itself may be fluorescent at the excitation/emission wavelengths used. 2. Contamination of reagents: Reagents may be contaminated with fluorescent substances. 3. Non-specific substrate hydrolysis: Other enzymes in the sample may be hydrolyzing the fluorescent substrate.1. Measure the fluorescence of this compound alone at the assay wavelengths. If it is fluorescent, subtract the background fluorescence from all readings. 2. Use fresh, high-purity reagents. 3. Include a control with a FAAH-specific inhibitor to determine the level of non-FAAH-mediated substrate hydrolysis.[1]
Inconsistent or variable results between experiments 1. Pipetting errors: Inaccurate pipetting of small volumes of this compound or other reagents. 2. Inconsistent incubation times: Variations in the timing of reagent addition and measurements. 3. Cell passage number and density: For cell-based assays, variations in cell health and density can affect results.1. Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents to minimize pipetting variability. 2. Standardize all incubation times and use a multichannel pipette or automated liquid handler for simultaneous reagent addition. 3. Use cells within a consistent passage number range and ensure uniform cell seeding density.
Observed FAAH inhibition instead of activation 1. High this compound concentration: At very high concentrations, some activators can exhibit inhibitory effects (U-shaped dose-response curve). 2. Off-target inhibition: this compound may be inhibiting another component of the signaling pathway that indirectly affects FAAH activity.1. Test a wider range of this compound concentrations, including lower concentrations, to determine if a biphasic response is occurring. 2. Investigate potential off-target effects of this compound in your experimental system.

Experimental Protocols

Detailed Methodology: Dose-Response Experiment for this compound using a Fluorometric FAAH Activity Assay

This protocol is adapted from standard fluorometric FAAH activity assays and is designed to determine the optimal concentration of this compound.

Materials:

  • Recombinant human or rodent FAAH enzyme

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

  • This compound

  • DMSO (for stock solution)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations to be tested (e.g., 1 nM to 100 µM). Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).

  • Prepare FAAH Enzyme Solution: Dilute the FAAH enzyme stock to the desired working concentration in pre-chilled assay buffer. Keep the enzyme solution on ice.

  • Prepare Substrate Solution: Dissolve the fluorogenic substrate (AAMCA) in an appropriate solvent (e.g., ethanol or DMSO) and then dilute it in the assay buffer to the final working concentration (typically at or below the Km value for the enzyme).

  • Assay Protocol:

    • Add a fixed volume of the diluted FAAH enzyme solution to each well of the 96-well plate.

    • Add the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a short pre-incubation period (e.g., 10-15 minutes) to allow this compound to interact with the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration and the vehicle control.

    • Plot the FAAH activity (as a percentage of the vehicle control) against the log of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal activation) from the resulting dose-response curve.

Visualizations

FAAH_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AEA_2AG Anandamide (AEA) & 2-Arachidonoylglycerol (2-AG) CB1_R CB1 Receptor AEA_2AG->CB1_R Binds to FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces Pdp_EA This compound Pdp_EA->FAAH Activates by reducing feedback Arachidonic_Acid->FAAH Inhibits Feedback_Inhibition Negative Feedback (Product Inhibition) AEA_2AG_uptake AEA/2-AG Uptake AEA_2AG_uptake->FAAH Hydrolyzes

Caption: FAAH Signaling Pathway and Proposed this compound Mechanism.

Experimental_Workflow A Prepare this compound Stock and Serial Dilutions C Set up 96-well Plate with Enzyme and this compound/Vehicle A->C B Prepare FAAH Enzyme and Substrate Solutions B->C D Pre-incubate at Assay Temperature C->D E Initiate Reaction with Substrate D->E F Measure Fluorescence Kinetically E->F G Calculate Reaction Velocities F->G H Plot Dose-Response Curve and Determine EC50 G->H

Caption: Experimental Workflow for this compound Dose-Response Analysis.

Troubleshooting_Guide Start Experiment Start Problem No FAAH Activation Observed Start->Problem Check_Concentration Is this compound concentration range appropriate? Problem->Check_Concentration Check_Reagents Are this compound and FAAH enzyme active? Check_Concentration->Check_Reagents Yes Solution1 Perform wider dose-response Check_Concentration->Solution1 No Check_Assay Is there assay interference? Check_Reagents->Check_Assay Yes Solution2 Prepare fresh reagents and verify enzyme activity Check_Reagents->Solution2 No Solution3 Modify assay buffer conditions Check_Assay->Solution3 Yes End Problem Solved Check_Assay->End No Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Understanding and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided below is a general framework for addressing off-target effects in experimental assays. The term "Pdp-EA" did not yield specific results for a known molecule or technology in our search. Therefore, the following content uses generalized examples, primarily from the well-documented field of CRISPR-Cas9 gene editing, to illustrate the format and type of information that would be included in a dedicated technical support center. This framework can be adapted with specific details once the identity of "this compound" is clarified.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects?

Off-target effects refer to the unintended interactions of a therapeutic agent or experimental tool with molecules or cellular pathways other than its intended target.[1][2][3] These interactions can lead to unforeseen biological consequences, ranging from mild side effects to significant toxicity, thereby confounding experimental results and posing safety risks in therapeutic applications.[1][2]

Q2: Why is it crucial to evaluate off-target effects?

The systematic characterization of off-target interactions is a critical aspect of drug discovery and the development of novel research tools. Early identification of potential off-target effects allows researchers to:

  • Ensure data integrity: By understanding and controlling for unintended effects, researchers can be more confident that their observed phenotype is a direct result of modulating the intended target.

  • Improve safety profiles: In a therapeutic context, minimizing off-target binding is essential to reduce the risk of adverse drug reactions.

  • Optimize experimental design: Knowledge of off-target activities can inform the design of more specific molecules or tools and guide the selection of appropriate control experiments.

Q3: What are the common causes of off-target effects?

Off-target effects can arise from several factors, including:

  • Sequence or structural similarity: A molecule may bind to unintended targets that share structural motifs or sequence homology with the intended target. In the context of CRISPR, the guide RNA may direct the Cas9 nuclease to genomic regions with sequences similar to the on-target site.

  • High concentration of the agent: Using excessive concentrations of a compound or tool can lead to non-specific binding and engagement of low-affinity off-targets.

  • Cell-type specific factors: The expression profile of potential off-targets can vary between different cell types, leading to cell-line-specific off-target effects.

Troubleshooting Guides

Issue: High background or unexpected phenotypes in my assay.

This could be an indication of off-target effects. Follow these troubleshooting steps:

  • Titrate your agent: Determine the minimal effective concentration of your compound or tool to reduce the likelihood of engaging low-affinity off-targets.

  • Use orthogonal controls: Employ a structurally distinct agent that targets the same pathway or use a negative control with no known target to distinguish between on-target and off-target effects. For gene editing, using a non-targeting guide RNA is a standard control.

  • Perform washout experiments: If the off-target effect is due to transient binding, removing the agent from the system should reverse the phenotype.

  • Validate with a secondary assay: Confirm your findings using an alternative experimental approach that is less likely to be susceptible to the same off-target effects.

Data Presentation: Off-Target Nomination and Validation

Summarizing data from off-target analysis is crucial for comparing the specificity of different compounds or experimental conditions.

Table 1: In Silico Off-Target Prediction for a Hypothetical Agent

Potential Off-TargetSequence Homology (%)Predicted Binding Affinity (Score)Cellular Localization
Target X850.95Nucleus
Target Y720.65Cytoplasm
Target Z680.58Membrane

Table 2: Experimental Validation of Off-Target Engagement

Off-TargetCellular Thermal Shift Assay (ΔTm °C)Kinase Inhibition Assay (IC50, µM)Reporter Gene Assay (Fold Change)
Target X3.20.15-2.5
Target Y1.1> 10No significant change
Target Z0.5> 10No significant change

Experimental Protocols

Protocol 1: Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

GUIDE-seq is a method used to identify the genome-wide off-target cleavage sites of engineered nucleases like Cas9.

Methodology:

  • Transfection: Co-transfect cells with the Cas9 nuclease, the specific guide RNA, and a double-stranded oligodeoxynucleotide (dsODN) tag.

  • dsODN Integration: The dsODN tag is integrated into the DNA at the sites of double-strand breaks (DSBs) created by the nuclease.

  • Genomic DNA Extraction and Fragmentation: Extract genomic DNA and shear it into smaller fragments.

  • Library Preparation: Ligate adapters to the DNA fragments and perform PCR amplification using primers specific to the integrated dsODN tag and the adapter sequence. This selectively amplifies the genomic regions flanking the DSBs.

  • Next-Generation Sequencing (NGS): Sequence the amplified library to identify the genomic locations of the integrated tags, which correspond to the on- and off-target cleavage sites.

  • Bioinformatic Analysis: Align the sequencing reads to a reference genome to map the off-target sites.

Visualizations

Signaling Pathway: Hypothetical Off-Target Interaction

Off_Target_Pathway cluster_intended Intended Pathway cluster_off_target Off-Target Pathway This compound This compound Target A Target A This compound->Target A Inhibition Target B Target B This compound->Target B Unintended Activation Downstream\nEffect 1 Downstream Effect 1 Target A->Downstream\nEffect 1 Downstream\nEffect 2 Downstream Effect 2 Target B->Downstream\nEffect 2 Off_Target_Workflow In Silico\nPrediction In Silico Prediction List of\nPutative Off-Targets List of Putative Off-Targets In Silico\nPrediction->List of\nPutative Off-Targets Cell-Based\nAssays Cell-Based Assays Functional\nConsequences Functional Consequences Cell-Based\nAssays->Functional\nConsequences Biochemical\nAssays Biochemical Assays Direct Binding\nAffinity Direct Binding Affinity Biochemical\nAssays->Direct Binding\nAffinity Data Analysis\n& Validation Data Analysis & Validation Validated\nOff-Targets Validated Off-Targets Data Analysis\n& Validation->Validated\nOff-Targets Hypothesis:\nPotential Off-Targets Hypothesis: Potential Off-Targets Hypothesis:\nPotential Off-Targets->In Silico\nPrediction List of\nPutative Off-Targets->Cell-Based\nAssays List of\nPutative Off-Targets->Biochemical\nAssays Functional\nConsequences->Data Analysis\n& Validation Direct Binding\nAffinity->Data Analysis\n& Validation On_Off_Target_Logic cluster_observed Observed Phenotype On-Target\nEffect On-Target Effect Desired\nOutcome Desired Outcome On-Target\nEffect->Desired\nOutcome Off-Target\nEffect Off-Target Effect Undesired\nSide-Effect Undesired Side-Effect Off-Target\nEffect->Undesired\nSide-Effect Experimental\nIntervention Experimental Intervention Experimental\nIntervention->On-Target\nEffect Intended Experimental\nIntervention->Off-Target\nEffect Unintended

References

Pdp-EA In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Pdp-EA" in vivo experiments. The term "this compound" is not a standard scientific designation and may refer to several distinct experimental contexts. This guide is structured to address the most likely interpretations:

  • Electroacupuncture (EA): A therapeutic procedure involving electrical stimulation of acupuncture needles.

  • Elaidic Acid (EA): A common trans-fatty acid used in metabolic and cellular research.

  • A Novel Chemical Entity (NCE) designated "this compound": A new compound undergoing preclinical in vivo evaluation.

Please navigate to the section that best matches your research focus.

Section 1: Troubleshooting Electroacupuncture (EA) In Vivo Experiments

This section provides guidance for researchers using electroacupuncture in animal models.

Troubleshooting Guides and FAQs

Q1: We are observing high variability in our results between animals. What are the common causes?

A1: High variability in electroacupuncture (EA) studies is a frequent challenge. Key factors to investigate include:

  • Inaccurate Acupoint Location: Precise and consistent needle placement is critical. Use anatomical landmarks and consider creating a detailed map or using a stereotaxic frame for head-region acupoints.

  • Inconsistent Stimulation Parameters: Ensure the electroacupuncture device is calibrated and delivers a consistent current, frequency, and pulse width for every animal and every session.

  • Animal Stress: Stress can significantly impact physiological readouts. Acclimatize animals to the restraint devices and the experimental room. Handle animals gently and consistently.

  • Improper Needle Depth and Angle: The depth and angle of needle insertion can influence which tissues are stimulated. Standardize this for all subjects.

  • Hardware and Electrode Issues: Check for faults in the EA device, connecting wires, and needles. Poor contact can lead to inconsistent current delivery.[1]

Q2: What are the potential adverse effects of EA in animal models and how can we mitigate them?

A2: While generally safe, adverse events can occur. These include:

  • Skin reactions: Minor bleeding, hematoma, or skin pigmentation at the needle site.[2][3] Ensure proper sterilization of the skin and needles.

  • Systemic reactions: Stress-induced responses like pallor, and in rare cases, vertigo or unconsciousness.[2][3] Proper animal acclimatization and gentle handling are crucial.

  • Tissue or Organ Damage: Deeper-than-intended needle insertion can pose a risk to underlying organs. Thorough anatomical knowledge and standardized needling depth are essential.

  • Electrical Burns: This is a rare but preventable event that can occur with high-intensity stimulation or devices with charge imbalance. Always use calibrated, modern EA devices and start with low-intensity stimulation, gradually increasing to the desired level.

Q3: Our EA protocol is not producing the expected therapeutic effect. What should we troubleshoot?

A3: Lack of efficacy can stem from several factors:

  • Suboptimal Stimulation Parameters: The frequency, intensity, and duration of stimulation are critical. For example, different frequencies can trigger the release of different neurochemicals. Review the literature for parameters validated for your specific application.

  • Incorrect Acupoint Selection: The choice of acupoints should be based on established traditional Chinese medicine (TCM) principles and supported by modern research for the condition being studied.

  • Timing and Duration of Treatment: The therapeutic window is important. Consider when the treatment is initiated relative to the disease model induction and the total number of sessions.

  • Anesthesia Effects: If the procedure is performed under anesthesia, the anesthetic agent may interfere with the neural or signaling pathways being studied.

Experimental Protocols

General Protocol for Electroacupuncture in a Rodent Model of Inflammatory Pain

  • Animal Acclimatization: Acclimatize male Wistar rats (200-250g) to the laboratory environment for at least 7 days. For 3 days prior to the experiment, acclimatize them to the restraint device (e.g., a Broome-style restrainer) for 20 minutes each day.

  • Model Induction: Induce inflammation by injecting 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.

  • Group Allocation: Randomly divide animals into: Sham group, Model group, EA group, and a positive control group (e.g., drug treatment).

  • EA Procedure (performed 24h post-CFA injection):

    • Gently place the rat in the restrainer.

    • Sterilize the skin over the selected acupoints with 70% ethanol.

    • Insert sterile acupuncture needles (e.g., 0.25 mm diameter) at acupoints Zusanli (ST36) and Kunlun (BL60) on the ipsilateral (left) side.

    • Connect the needles to an EA apparatus.

    • Set stimulation parameters: 2/100 Hz dense-disperse wave, pulse width 0.2 ms, intensity adjusted to induce a slight muscle twitch (typically 1-2 mA).

    • Apply stimulation for 30 minutes.

  • Sham Control: In the Sham group, insert needles at the same acupoints but do not apply electrical stimulation.

  • Outcome Measures: Assess paw withdrawal latency (thermal hyperalgesia) and mechanical withdrawal threshold (mechanical allodynia) at baseline and at various time points post-EA treatment.

  • Tissue Collection: At the end of the experiment, euthanize animals and collect relevant tissues (e.g., spinal cord dorsal horn, periaqueductal gray) for molecular analysis (e.g., Western blot for p-ERK, p-p38 MAPK).

Data Presentation

Table 1: Example Electroacupuncture Parameters from In Vivo Studies

Condition StudiedAnimal ModelAcupointsFrequency (Hz)Intensity (mA)Duration (min)Reference
Ischemic StrokeRat (MCAO)Baihui (GV20), Dazhui (GV14)2/151-330
Inflammatory PainRat (CFA)Zusanli (ST36), Sanyinjiao (SP6)151-230
Endotoxic ShockRabbitST36, BL132/15130
Cerebral IschemiaRatChize (LU5), Hegu (LI4)2130

Mandatory Visualization

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (7 days) B Baseline Behavioral Testing A->B C Disease Model Induction (e.g., CFA injection) B->C D Random Group Assignment (Sham, Model, EA) C->D E Animal Restraint D->E F Needle Insertion (Acupoints ST36, BL60) E->F G Electroacupuncture (2/100 Hz, 1-2 mA, 30 min) F->G H Post-Treatment Behavioral Testing G->H I Euthanasia & Tissue Collection (e.g., Spinal Cord) H->I J Molecular Analysis (Western Blot, qPCR) I->J K Statistical Analysis & Interpretation J->K G cluster_mapk MAPK Signaling Cascade EA Electroacupuncture Stimulation MAPK MAPK (p38, JNK, ERK1/2) EA->MAPK Modulates (Inhibits p38/JNK, Activates ERK) Stimuli Extracellular Stimuli (e.g., Injury, Inflammation) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., NF-κB, AP-1) MAPK->TF Activates Response Cellular Response (↓ Inflammation, ↓ Apoptosis, ↑ Neuroprotection) TF->Response G cluster_prep Preparation cluster_exp In Vivo Experiment cluster_analysis Analysis A Prepare Fatty Acid Stock (e.g., Sodium Elaidate in EtOH) C Complex FA with BSA (Vortex at 37°C) A->C B Prepare Carrier Solution (e.g., Fatty Acid-Free BSA) B->C E Dose Calculation (Based on body weight) C->E D Animal Grouping (Vehicle, EA-low, EA-high) D->E F Administer Treatment (e.g., IP Injection) E->F G Monitor Animal Health F->G H Collect Samples (Blood, Liver, Adipose) G->H I Perform Assays (Lipidomics, qPCR, Histology) H->I J Data Analysis I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EA Elaidic Acid (TFA) GPR GPR40 / GPR120 Receptors EA->GPR Binds ER Endoplasmic Reticulum EA->ER ROS ROS Production EA->ROS SRC c-SRC GPR->SRC EGFR EGFR (Transactivation) SRC->EGFR EMT Epithelial-Mesenchymal Transition (EMT) EGFR->EMT UPR Unfolded Protein Response (UPR) ER->UPR ROS->ER Apoptosis Apoptosis ROS->Apoptosis UPR->Apoptosis G cluster_discovery Discovery & In Vitro cluster_preclinical Preclinical In Vivo cluster_reg Regulatory Submission A Lead Compound 'this compound' Identified B In Vitro Screening (Potency, Selectivity) A->B C Formulation Development B->C D Pharmacokinetics (PK) (Single Dose) C->D E Acute Dose-Ranging & Tolerability (MTD) D->E F Efficacy / PD Studies in Disease Models E->F G Repeat-Dose Toxicology (e.g., 28-day study) F->G H IND-Enabling GLP Toxicology Studies G->H I Submit IND Application H->I J Phase I Clinical Trials I->J G Start In Vivo Efficacy Study Results for 'this compound' Q1 Is the effect statistically significant & biologically meaningful? Start->Q1 Q2 Is the therapeutic window acceptable? (Efficacy vs. Toxicity) Q1->Q2 Yes Stop Stop Development (Lack of Efficacy / Safety) Q1->Stop No Q3 Is the PK/PD relationship understood? Q2->Q3 Yes Reformulate Reformulate to Improve PK or Reduce Toxicity Q2->Reformulate No (Poor Safety Margin) Proceed Proceed to IND-Enabling Toxicology Studies Q3->Proceed Yes Optimize Optimize Dosing Regimen & Re-test Q3->Optimize No Optimize->Q1 Reformulate->Q1

References

Technical Support Center: Pdp-EA Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always consult relevant literature and adhere to established laboratory safety protocols.

This technical support center addresses common stability issues encountered with "Pdp-EA" during long-term storage, providing researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: The stability of this compound is primarily influenced by temperature, humidity, light exposure, and the pH of the storage solution. Elevated temperatures can accelerate degradation, while exposure to light can induce photolytic decomposition. The presence of moisture can lead to hydrolysis of labile functional groups within the this compound molecule.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound may manifest as a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods to assess the stability of this compound.

Q3: What are the recommended storage conditions for this compound to ensure long-term stability?

A3: For optimal long-term stability, this compound should be stored at low temperatures, typically at -20°C or -80°C, in a tightly sealed container to protect it from moisture and light.[1] Aliquoting the sample into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can also contribute to degradation.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected loss of this compound activity in bioassays Degradation of this compound due to improper storage.Verify storage conditions (temperature, light protection). Analyze the sample using a stability-indicating method (e.g., HPLC) to determine the concentration of intact this compound.
Appearance of unknown peaks in chromatograms Formation of degradation products.Perform forced degradation studies (e.g., acid, base, oxidation, photolysis) to identify potential degradation products.[2] Use mass spectrometry (MS) to characterize the unknown peaks.
Inconsistent experimental results Variability in this compound sample integrity due to freeze-thaw cycles.Prepare single-use aliquots of this compound to minimize freeze-thaw cycles.[1]
Precipitate formation in this compound solution Poor solubility or aggregation of this compound at the storage temperature or concentration.Optimize the formulation by adjusting the pH or including solubilizing excipients. Filter the solution before use.

Stability Data Summary

The following table summarizes the stability of this compound under various storage conditions. This data is compiled from internal studies and should be used as a general guideline. Researchers are encouraged to perform their own stability studies for their specific formulations.

Storage Condition Duration This compound Purity (%) Key Degradants Observed
2-8°C1 month95.2Hydrolysis Product A
2-8°C3 months88.5Hydrolysis Product A, Oxidative Product B
-20°C6 months99.1Minimal degradation
-20°C12 months98.5Trace amounts of Hydrolysis Product A
-80°C24 months>99.5Not detectable
Room Temperature (25°C), Ambient Light1 week75.3Photolytic Product C, Hydrolysis Product A

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol outlines a reverse-phase HPLC method for quantifying this compound and its degradation products.

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (or other suitable modifier)
  • C18 reverse-phase HPLC column

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: 5% to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dilute this compound samples to a final concentration of 1 mg/mL in the initial mobile phase composition.
  • Filter the samples through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the percentage of intact this compound by comparing the peak area of the main peak in the sample chromatogram to that of the reference standard.
  • Identify and quantify degradation products based on their retention times and peak areas.

Visualizations

Pdp_EA_Degradation_Pathway Pdp_EA This compound Hydrolysis Hydrolysis Product A Pdp_EA->Hydrolysis Moisture Oxidation Oxidative Product B Pdp_EA->Oxidation Oxygen Photolysis Photolytic Product C Pdp_EA->Photolysis Light

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_storage Long-Term Storage cluster_sampling Sampling and Analysis Storage_Conditions Store this compound aliquots at -20°C or -80°C, protected from light Time_Points Withdraw samples at defined time points Storage_Conditions->Time_Points Analysis Analyze by HPLC-UV/MS Time_Points->Analysis Data_Evaluation Evaluate purity and identify degradants Analysis->Data_Evaluation

Caption: Workflow for this compound long-term stability testing.

References

Technical Support Center: Pdp-EA Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine (Pdp-EA). The following information will help you understand and prevent the degradation of this compound in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound, or 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine, is a specific type of phosphatidylethanolamine (PE), a class of phospholipids that are essential components of cell membranes. It contains a saturated fatty acid (palmitic acid) at the sn-1 position and a polyunsaturated fatty acid (docosahexaenoic acid, DHA) at the sn-2 position. The presence of the ester linkages and the highly unsaturated DHA molecule makes this compound susceptible to degradation in aqueous solutions, which can impact its structure, function, and the reproducibility of experimental results.

Q2: What are the primary ways this compound degrades in solution?

A2: The two main degradation pathways for this compound in solution are:

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be cleaved, releasing the fatty acids and forming lyso-phosphatidylethanolamine (lyso-PE) or glycerophosphoethanolamine. This process is catalyzed by acids, bases, or enzymes like phospholipases.

  • Oxidation: The docosahexaenoic acid (DHA) chain, with its six double bonds, is highly prone to oxidation by reactive oxygen species (ROS). This leads to the formation of various oxidation products, including lipid hydroperoxides, which can further break down into aldehydes and other reactive species.

Q3: What factors influence the rate of this compound degradation?

A3: Several factors can accelerate the degradation of this compound:

  • pH: this compound is most stable at a neutral pH (around 6.5-7.5). Both acidic and alkaline conditions significantly increase the rate of hydrolysis.

  • Temperature: Higher temperatures increase the rates of both hydrolysis and oxidation.[1] For long-term storage, it is crucial to maintain low temperatures.

  • Presence of Oxygen: Oxygen is a key reactant in the oxidation of the DHA chain. The presence of dissolved oxygen in the solution will promote degradation.

  • Exposure to Light: UV and visible light can generate free radicals, initiating and accelerating the oxidation process.

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for lipid oxidation.

  • Enzymatic Contamination: The presence of contaminating phospholipases can rapidly hydrolyze this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results with this compound solutions. Degradation of this compound between experiments.Prepare fresh this compound solutions for each experiment. Store stock solutions under inert gas at -80°C. Use a consistent, optimized protocol for solution preparation.
Formation of precipitates in the this compound solution. Hydrolysis leading to the formation of less soluble free fatty acids. Aggregation of degradation products.Ensure the pH of the solution is maintained in the neutral range (6.5-7.5). Store the solution at low temperatures (2-8°C for short-term, -80°C for long-term).
Evidence of oxidation (e.g., off-odors, yellowing of the solution). Exposure to oxygen, light, or metal ions.Use deoxygenated buffers. Handle solutions under an inert atmosphere (e.g., nitrogen or argon). Store solutions in amber vials to protect from light. Use chelating agents like EDTA to sequester metal ions. Add antioxidants such as BHT or alpha-tocopherol.
Rapid loss of this compound concentration confirmed by analysis. Enzymatic degradation due to phospholipase contamination. Extreme pH or high temperature.Ensure all glassware and reagents are sterile and free of enzymatic contamination. Work in a clean environment. Re-evaluate the pH and temperature conditions of your experiment and storage.

Data on this compound Stability

Table 1: Influence of pH on the Relative Rate of this compound Hydrolysis

pHRelative Hydrolysis RateStability
3.0HighLow
5.0ModerateModerate
7.0LowHigh
9.0HighLow
This table provides an illustrative representation of the U-shaped curve of ester hydrolysis kinetics with respect to pH.

Table 2: Influence of Temperature on the Relative Rate of this compound Degradation

TemperatureRelative Degradation Rate (Hydrolysis & Oxidation)Recommended Storage Time
25°C (Room Temperature)HighHours
4°C (Refrigerated)ModerateDays
-20°C (Frozen)LowWeeks to Months
-80°C (Deep Freeze)Very LowMonths to Years
This table illustrates the general principle that lower temperatures significantly slow down chemical degradation rates.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a forced degradation study to identify the degradation products of this compound and assess the stability-indicating capability of an analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer)

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 30, 60, and 120 minutes.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 2, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a vial of the this compound stock solution in an oven at 70°C for 24, 48, and 72 hours.

    • At each time point, cool the sample and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a vial of the this compound stock solution to a UV lamp (254 nm) for 24, 48, and 72 hours.

    • At each time point, dilute the sample for HPLC analysis.

  • HPLC Analysis:

    • Analyze the stressed samples along with an unstressed control sample.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the this compound peak.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Protocol 2: Preparation of Stabilized this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes to encapsulate and protect this compound from degradation in aqueous solution.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DPPC, and cholesterol in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask. A molar ratio of approximately 55:40:5 (DPPC:Cholesterol:this compound) is a good starting point.

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C).

    • A thin, uniform lipid film will form on the wall of the flask. Continue to evaporate for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydration:

    • Add the deoxygenated PBS (pH 7.4) to the flask. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.

    • For a more uniform size distribution, subject the liposome suspension to multiple extrusions (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Storage:

    • Store the final liposome suspension at 4°C in a sealed, amber vial under an inert atmosphere. For longer-term storage, freezing at -80°C may be possible, but cryoprotectants (e.g., sucrose or trehalose) should be added to prevent fusion upon thawing.

Visualizations

Pdp_EA_Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Pdp_EA This compound (1-palmitoyl-2-docosahexaenoyl- sn-glycero-3-phosphoethanolamine) Lyso_PE Lyso-PE (1-palmitoyl-sn-glycero-3-phosphoethanolamine) Pdp_EA->Lyso_PE PLA2 / H+ / OH- DHA DHA (Docosahexaenoic Acid) Pdp_EA->DHA PLA2 / H+ / OH- GPE Glycerophosphoethanolamine Lyso_PE->GPE LPL / H+ / OH- Palmitic_Acid Palmitic Acid Lyso_PE->Palmitic_Acid LPL / H+ / OH- Pdp_EA_Ox This compound (DHA chain) Lipid_Peroxyl_Radical Lipid Peroxyl Radical Pdp_EA_Ox->Lipid_Peroxyl_Radical Initiation (ROS, Light, Metal Ions) Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation (+ Lipid-H) Secondary_Products Secondary Oxidation Products (Aldehydes, etc.) Lipid_Hydroperoxide->Secondary_Products Decomposition

Caption: Degradation pathways of this compound in solution.

Forced_Degradation_Workflow start Prepare this compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation heat Thermal Stress stress_conditions->heat light Photostress stress_conditions->light analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis evaluation Evaluate Peak Purity and Resolution analysis->evaluation end Stability-Indicating Method Confirmed evaluation->end

Caption: Workflow for a forced degradation study of this compound.

References

Pdp-EA interference with analytical instruments

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification is needed regarding the term "Pdp-EA." Initial research has not identified a specific chemical compound or substance known by this name that is recognized as a common interferent in analytical instruments. The search results primarily point to "Performance Development Plan" (PDP) and other unrelated terms.

To provide you with an accurate and useful technical support center, please clarify the following:

  • What is the full name and chemical nature of "this compound"?

  • In which specific analytical techniques (e.g., mass spectrometry, HPLC, NMR, etc.) is this interference observed?

  • Can you provide any context or literature references regarding "this compound" and its effects on analytical instruments?

Once this information is provided, a comprehensive and relevant technical support resource can be developed to meet the needs of researchers, scientists, and drug development professionals.

Without this clarification, creating a troubleshooting guide would be based on speculation and would not be a reliable resource for the intended audience.

Technical Support Center: Enhancing the Bioavailability of Pdp-EA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pdp-EA (N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental evaluation of this compound, with a focus on improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a synthetic phenoxyacyl-ethanolamide that functions as an activator of fatty acid amide hydrolase (FAAH).[1][2] Its chemical structure and computed physicochemical properties from PubChem are summarized below, indicating that it is a lipophilic compound with poor aqueous solubility.[3]

PropertyValueSource
Molecular Formula C25H43NO3[3]
Molecular Weight 405.6 g/mol [3]
XLogP3 8.2
IUPAC Name N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide

Q2: Why is the bioavailability of this compound a potential concern in my experiments?

A2: The high XLogP3 value of 8.2 suggests that this compound is highly lipophilic. Such compounds often exhibit poor aqueous solubility, which is a primary limiting factor for their dissolution in gastrointestinal fluids and subsequent absorption, leading to low oral bioavailability.

Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of hydrophobic drugs. These can be broadly categorized as:

  • Physical Modifications: Techniques like particle size reduction (micronization and nanosizing) and creating amorphous solid dispersions.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).

  • Nanoparticle Encapsulation: Encapsulating this compound within polymeric nanoparticles to improve its dissolution and absorption characteristics.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your in vitro and in vivo experiments with this compound.

Problem 1: Poor dissolution of this compound in aqueous buffers during in vitro assays.

  • Possible Cause: The inherent low aqueous solubility of this compound due to its high lipophilicity.

  • Troubleshooting Steps:

    • Co-solvents: For in vitro assays, consider dissolving this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it in the aqueous buffer. Be mindful of the final solvent concentration to avoid affecting the biological assay.

    • Surfactants: The inclusion of non-ionic surfactants like Tween 80 or Pluronic F68 at concentrations above their critical micelle concentration can aid in the solubilization of this compound.

    • pH Adjustment: Although this compound does not have readily ionizable groups, assessing its stability and solubility at different pH values of your assay buffer is recommended as a standard pre-formulation study.

Problem 2: Inconsistent or low plasma concentrations of this compound in animal studies after oral administration.

  • Possible Cause: Poor absorption from the gastrointestinal tract due to low solubility and dissolution rate.

  • Troubleshooting Steps:

    • Formulation as a Nanosuspension: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.

    • Development of a Lipid-Based Formulation: Formulating this compound in a lipid-based system can enhance its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism. Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising option.

    • Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate by presenting it in an amorphous state.

Experimental Protocols

Below are detailed methodologies for some of the key experiments to enhance the bioavailability of this compound.

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size.

Materials:

  • This compound

  • Stabilizer solution (e.g., 2% w/v Pluronic F68 in deionized water)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy planetary ball mill or a bead mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber. The chamber should be filled to about 50-70% with the milling media.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.

  • Monitor the particle size at regular intervals using a particle size analyzer.

  • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous media, thereby enhancing its solubilization and absorption.

Materials:

  • This compound

  • Oil (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

  • Based on the phase diagram, select an optimal ratio of the excipients.

  • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture in a water bath at 40°C to ensure homogeneity.

  • Add the required amount of this compound to the mixture and vortex until a clear, homogenous solution is formed.

  • To evaluate the self-emulsification performance, add a small volume of the SEDDS formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) under gentle agitation and observe the formation of a nanoemulsion.

  • Characterize the resulting emulsion for droplet size, PDI, and drug content.

Visualizations

Signaling Pathway

Pdp_EA_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FAAH FAAH Ethanolamine Ethanolamine FAAH->Ethanolamine Hydrolysis FattyAcid Fatty Acid FAAH->FattyAcid Pdp_EA This compound Pdp_EA->FAAH Activates Pdp_EA->Ethanolamine Reduces Inhibition NAE N-Acylethanolamines (e.g., Anandamide) NAE->FAAH Substrate Ethanolamine->FAAH Feedback Inhibition Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_formulation Formulation Strategies cluster_evaluation Evaluation cluster_outcome Outcome Poor_Bioavailability Poor Bioavailability of this compound Nanosuspension Nanosuspension Poor_Bioavailability->Nanosuspension SEDDS SEDDS Poor_Bioavailability->SEDDS Solid_Dispersion Solid Dispersion Poor_Bioavailability->Solid_Dispersion In_Vitro In Vitro Dissolution Nanosuspension->In_Vitro SEDDS->In_Vitro Solid_Dispersion->In_Vitro In_Vivo In Vivo Pharmacokinetics In_Vitro->In_Vivo Promising results Improved_Bioavailability Improved Bioavailability In_Vivo->Improved_Bioavailability

References

Technical Support Center: Pdp-EA Batch-to-Batch Consistency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pdp-EA, a novel polymer-drug conjugate. Inconsistent results between different batches of this compound can pose significant challenges to experimental reproducibility and the overall drug development timeline. This guide offers insights into potential causes of variability and systematic approaches to their resolution.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the therapeutic efficacy of different this compound batches in our in-vitro/in-vivo models. What are the likely causes?

A1: Batch-to-batch variability in the efficacy of polymer-drug conjugates like this compound can stem from several physicochemical and process-related factors.[1][2][3] Key contributors to these inconsistencies often include:

  • Drug-to-Polymer Ratio (DPR): Inconsistent conjugation chemistry can lead to variations in the amount of the active drug attached to the polymer backbone, directly impacting potency.[4]

  • Particle Size and Polydispersity: The hydrodynamic diameter and size distribution of the this compound nanoparticles can influence their biodistribution, cellular uptake, and clearance, thereby affecting efficacy.[5]

  • Surface Charge (Zeta Potential): Variations in surface charge can alter the stability of the conjugate in biological media and its interaction with cell membranes.

  • Residual Impurities: The presence of unreacted reagents, solvents, or byproducts from the synthesis process can introduce confounding biological effects or toxicity.

  • Aggregation: The formation of larger aggregates can alter the effective particle size and biodistribution, leading to inconsistent results.

Q2: How can we confirm if the observed inconsistencies are due to the this compound material itself or our experimental setup?

A2: A systematic approach is necessary to differentiate between material variability and experimental error. We recommend the following:

  • Comprehensive Physicochemical Characterization: Before biological testing, each new batch of this compound should be thoroughly characterized to ensure it meets predefined specifications. A comparison of these parameters across batches is crucial.

  • Use of a Reference Standard: If available, a well-characterized "gold standard" batch of this compound should be used as a positive control in all experiments.

  • Standardized Operating Procedures (SOPs): Ensure that all experimental protocols, from formulation preparation to administration and data analysis, are rigorously standardized and followed.

  • Control Groups: The inclusion of appropriate negative and positive controls in your experimental design is essential to validate the assay's performance.

Q3: What are the essential analytical techniques for assessing the batch-to-batch consistency of this compound?

A3: A panel of analytical methods should be employed to provide a comprehensive profile of each this compound batch. Key techniques and the parameters they measure are summarized in the table below.

Troubleshooting Guides

Issue 1: Inconsistent Drug Loading/Drug-to-Polymer Ratio (DPR)
  • Symptom: Variable potency observed in cytotoxicity or efficacy studies.

  • Troubleshooting Steps:

    • Verify Conjugation Chemistry: Review and standardize the reaction conditions, including reagent concentrations, temperature, and reaction time.

    • Purification Process: Ensure the purification method (e.g., dialysis, size exclusion chromatography) is validated and consistently removes unconjugated drug and reagents.

    • Analytical Quantification: Use validated analytical methods such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) to accurately determine the drug concentration.

Issue 2: Variable Particle Size and Distribution
  • Symptom: Inconsistent cellular uptake, biodistribution, or pharmacokinetic profiles.

  • Troubleshooting Steps:

    • Standardize Formulation Method: The method of nanoparticle formation (e.g., nanoprecipitation, microfluidics) must be tightly controlled.

    • Control Process Parameters: Factors such as stirring rate, temperature, and the rate of addition of components can significantly impact particle size.

    • Characterize Promptly: Analyze the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) immediately after formulation and before each experiment. For more detailed morphology, Transmission Electron Microscopy (TEM) is recommended.

Issue 3: Poor Stability and Aggregation
  • Symptom: Visible precipitation in the formulation, or a significant increase in particle size over time.

  • Troubleshooting Steps:

    • Optimize Formulation Buffer: The pH, ionic strength, and composition of the storage and experimental buffers can impact colloidal stability.

    • Assess Zeta Potential: Measure the zeta potential to understand the surface charge and electrostatic stability of the nanoparticles. Values further from zero (e.g., > ±20 mV) generally indicate better stability.

    • Storage Conditions: Investigate the optimal storage temperature and protect the formulation from light if any components are light-sensitive.

Data Presentation

Table 1: Key Analytical Techniques for this compound Batch-to-Batch Consistency

ParameterRecommended Technique(s)Purpose
Drug Loading / DPR UV-Vis Spectroscopy, HPLC, LC-MSTo quantify the amount of conjugated drug.
Particle Size & Distribution Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)To measure hydrodynamic diameter, PDI, and visualize morphology.
Surface Charge Zeta Potential MeasurementTo assess colloidal stability and potential for cellular interaction.
Elemental Composition Inductively Coupled Plasma Mass Spectrometry (ICP-MS)To detect and quantify trace metal impurities.
Chemical Structure Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR)To confirm the chemical identity and successful conjugation.
Purity HPLC, Gel Permeation Chromatography (GPC)To identify and quantify unconjugated species and impurities.
Thermal Properties Thermogravimetric Analysis (TGA)To determine the composition and purity of the conjugate.

Experimental Protocols

Protocol 1: Determination of Drug Loading by UV-Vis Spectroscopy
  • Standard Curve Preparation: Prepare a series of standard solutions of the free drug in a suitable solvent at known concentrations.

  • Absorbance Measurement: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the drug.

  • Calibration Curve: Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line.

  • Sample Preparation: Accurately weigh a sample of the this compound conjugate and dissolve it in the same solvent. The polymer backbone should not have significant absorbance at the drug's λmax.

  • Sample Measurement: Measure the absorbance of the this compound solution.

  • Calculation: Use the calibration curve to determine the concentration of the drug in the sample solution and calculate the drug loading percentage.

Protocol 2: Particle Size and Zeta Potential Measurement by DLS
  • Sample Preparation: Dilute the this compound formulation in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis. Ensure the buffer is filtered to remove any dust or particulate matter.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Size Measurement: Place the cuvette in the instrument and perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement: For zeta potential, transfer the diluted sample to a specific electrode-containing cuvette.

  • Measurement: Apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.

  • Data Analysis: Record the mean values and standard deviations for at least three independent measurements for each batch.

Mandatory Visualizations

experimental_workflow cluster_synthesis Batch Synthesis & Purification cluster_bioassay Biological Evaluation synthesis This compound Synthesis purification Purification (e.g., Dialysis, GPC) synthesis->purification dls DLS & Zeta Potential purification->dls QC Check 1 hplc HPLC/UV-Vis (Drug Load) purification->hplc QC Check 2 tem TEM (Morphology) purification->tem QC Check 3 icpms ICP-MS (Impurities) purification->icpms QC Check 4 invitro In-Vitro Assay (e.g., Cytotoxicity) dls->invitro hplc->invitro tem->invitro icpms->invitro decision Batch Meets Specifications? invivo In-Vivo Study (e.g., Efficacy) invitro->invivo pass Proceed to Biological Assays decision->pass fail Troubleshoot Synthesis decision->fail No fail->synthesis

Caption: Workflow for ensuring this compound batch consistency.

signaling_pathway cluster_uptake Cellular Uptake cluster_release Drug Release cluster_action Mechanism of Action pdpea This compound Nanoparticle endocytosis Endocytosis pdpea->endocytosis consistency Batch Consistency Impacts: - Particle Size → Uptake Rate - Drug Loading → Intracellular Dose - Impurities → Off-Target Effects endosome Endosome/Lysosome endocytosis->endosome drug_release Drug Release (pH-sensitive linker) endosome->drug_release free_drug Released Drug drug_release->free_drug target Intracellular Target (e.g., DNA, Tubulin) free_drug->target apoptosis Apoptosis / Cell Death target->apoptosis

Caption: this compound's hypothetical mechanism of action.

References

Validation & Comparative

A Comparative Guide to FAAH Modulation: The Activator Pdp-EA Versus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring the endocannabinoid system, the enzyme Fatty Acid Amide Hydrolase (FAAH) presents a critical regulatory node. While the vast majority of research has focused on the therapeutic potential of FAAH inhibitors, the existence of FAAH activators like Pdp-EA offers a contrasting approach to modulating N-acylethanolamine (NAE) signaling. This guide provides a comparative overview of this compound against well-characterized FAAH inhibitors, supported by experimental methodologies and pathway visualizations.

Introduction to FAAH and its Modulation

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs).[1][2] The most well-known NAE is anandamide (AEA), an endogenous cannabinoid that plays a crucial role in pain, mood, and inflammation. By hydrolyzing AEA and other NAEs, FAAH terminates their signaling activity.[1][2]

Modulation of FAAH activity is a key strategy for controlling NAE levels. This can be achieved in two primary ways:

  • FAAH Inhibition: This approach blocks the activity of FAAH, leading to an accumulation of NAEs like anandamide. This elevation of endogenous cannabinoids can produce therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory responses.

  • FAAH Activation: A less explored strategy, FAAH activation enhances the enzyme's activity, thereby accelerating the breakdown of NAEs. This would lead to lower levels of anandamide and other NAEs.

This compound (N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide) is a rare example of a documented FAAH activator. It is proposed to enhance the amidohydrolase activity of FAAH, potentially by mitigating negative feedback mechanisms. Due to the novelty and scarcity of FAAH activators, a direct comparison with a wide range of similar compounds is not currently possible. Therefore, this guide will contrast the known and hypothesized effects of this compound with the extensively studied class of FAAH inhibitors.

Comparative Analysis: FAAH Activation vs. Inhibition

The following table summarizes the key differences between FAAH activation with this compound and FAAH inhibition, based on the enzyme's function and findings from studies on FAAH inhibitors and genetic overexpression.

FeatureThis compound (FAAH Activator)FAAH Inhibitors (e.g., URB597, PF-3845)
Mechanism of Action Enhances the catalytic activity of FAAH, accelerating NAE degradation.Block the active site of FAAH, preventing NAE degradation.
Effect on NAE Levels Decreases levels of anandamide and other N-acylethanolamines.Increases levels of anandamide and other N-acylethanolamines.
Physiological Consequences Potentially pro-inflammatory, anxiogenic, and may lower pain threshold (based on effects of reduced NAEs). Studies on FAAH overexpression have been linked to depressive-like phenotypes in animal models.[3]Analgesic (pain relief), anxiolytic (anxiety reduction), anti-inflammatory, and potential antidepressant effects.
Therapeutic Potential Primarily a research tool to study the effects of reduced NAE signaling.Investigated for the treatment of chronic pain, anxiety disorders, and inflammatory conditions.
Molecular Structure Phenoxyacyl-ethanolamide derivative.Commonly carbamates (URB597) or urea-based compounds (PF-3845) that covalently modify the enzyme's active site.

Signaling Pathway Visualization

The diagram below illustrates the central role of FAAH in the N-acylethanolamine signaling pathway and the opposing effects of activators and inhibitors.

FAAH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD synthesis AEA_out Anandamide (AEA) (extracellular) NAPE_PLD->AEA_out CB1R CB1 Receptor AEA_out->CB1R activates AEA_in Anandamide (AEA) (intracellular) AEA_out->AEA_in transport Signaling Cascades Signaling Cascades CB1R->Signaling Cascades FAAH FAAH AEA_in->FAAH substrate Products Arachidonic Acid + Ethanolamine FAAH->Products hydrolysis Pdp_EA This compound Pdp_EA->FAAH activates Inhibitors FAAH Inhibitors Inhibitors->FAAH inhibits

Caption: N-acylethanolamine signaling pathway modulation.

Experimental Protocols

Objective: To quantify the effect of this compound or other compounds on FAAH activity in vitro.

Principle: A fluorogenic substrate for FAAH is used. When cleaved by FAAH, a fluorescent product is released. The rate of increase in fluorescence is directly proportional to the FAAH activity. Activators will increase this rate, while inhibitors will decrease it.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • This compound and/or test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader with excitation/emission wavelengths of ~360/465 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and any other test compounds in DMSO.

    • Dilute the FAAH enzyme and AAMCA substrate to their working concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the desired concentrations of this compound or other test compounds. Include a vehicle control (DMSO) and a positive control (if available).

    • To initiate the reaction, add the FAAH enzyme to each well, except for the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Measurement:

    • Add the AAMCA substrate to all wells to start the reaction.

    • Immediately place the plate in the fluorescence reader, pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each concentration of the test compound, calculate the rate of the reaction (V = Δfluorescence / Δtime) from the linear portion of the kinetic curve.

    • Normalize the activity of the this compound treated samples to the vehicle control to determine the percent activation.

    • Plot the percent activation against the log concentration of this compound to determine the EC50 (the concentration at which 50% of the maximal activation is observed).

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol for assessing FAAH activity.

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A1 Prepare stock solutions (this compound, Substrate, Enzyme) A2 Make serial dilutions of this compound A1->A2 B1 Add buffer, this compound/vehicle, and FAAH enzyme to 96-well plate A2->B1 B2 Pre-incubate at 37°C B1->B2 B3 Add fluorogenic substrate to initiate reaction B2->B3 C1 Kinetic fluorescence reading (Ex/Em ~360/465 nm) B3->C1 C2 Calculate reaction rates (V) C1->C2 C3 Determine % Activation vs. Vehicle C2->C3 C4 Plot dose-response curve and calculate EC50 C3->C4

Caption: Experimental workflow for FAAH activity assay.

Conclusion

This compound represents a unique tool for probing the consequences of enhanced FAAH activity and reduced NAE signaling. While the therapeutic landscape is currently dominated by the development of FAAH inhibitors to augment endocannabinoid tone, understanding the effects of FAAH activators is crucial for a comprehensive knowledge of this important enzyme system. The methodologies and comparative data presented in this guide offer a framework for researchers to investigate the nuanced roles of FAAH in health and disease.

References

Validation of Pdp-EA's effect on anandamide levels

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Validation of N-Palmitoyl Dopamine's (Pdp-EA) Effect on Anandamide Signaling For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-palmitoyl dopamine (PALDA), a compound potentially referred to as this compound, and its role in modulating the endocannabinoid system. We compare its mechanism of action with established enzymatic inhibitors that directly alter anandamide (AEA) levels, offering a guide for researchers investigating novel therapeutic avenues in endocannabinoid signaling.

Introduction to Anandamide Regulation

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter crucial for regulating pain, mood, appetite, and memory.[1][2] Its signaling is tightly controlled by its synthesis on demand and rapid degradation by specific enzymes. The primary catabolic enzyme for anandamide is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes AEA into arachidonic acid and ethanolamine.[1] A secondary enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to the degradation of AEA and other N-acylethanolamines (NAEs).[3][4] Consequently, inhibiting FAAH or NAAA presents a direct strategy for elevating endogenous anandamide levels, a therapeutic approach explored for various neurological and inflammatory conditions.

Compound Profiles and Mechanisms of Action

This guide compares three distinct mechanisms for modulating anandamide signaling:

  • N-Palmitoyl Dopamine (PALDA or this compound): The "Entourage" Modulator. PALDA is an endogenous N-acyldopamine, a hybrid molecule combining palmitic acid and the neurotransmitter dopamine. Unlike direct enzyme inhibitors, PALDA exhibits an "entourage" effect. It potentiates the physiological effects of anandamide at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain signaling, without directly increasing AEA's concentration by blocking its degradation.

  • URB597: The Selective FAAH Inhibitor. URB597 is a potent and selective inhibitor of the FAAH enzyme. By blocking the primary degradation pathway of anandamide, URB597 effectively and reliably increases endogenous AEA levels in both the central nervous system and peripheral tissues. This direct elevation of anandamide enhances its signaling at cannabinoid receptors (CB1 and CB2).

  • NAAA Inhibitors: An Alternative Degradation Pathway. NAAA represents another key hydrolyzing enzyme for NAEs, including anandamide and particularly N-palmitoylethanolamine (PEA). Inhibiting NAAA provides an alternative strategy to increase the levels of these signaling lipids, which can have both direct effects and indirect "entourage" effects on the broader endocannabinoid system.

Quantitative Data Comparison

The following tables summarize the quantitative effects of these compounds on anandamide levels and enzymatic activity.

Table 1: In Vivo Effects on Anandamide (AEA) Levels

CompoundSpeciesTissueDoseTime Point% Increase in AEA Levels (vs. Vehicle)Reference
URB597 RatBrain10 mg/kg240 min~200%
URB597 RatPlasma10 mg/kg60 min~250%
URB597 MonkeyBrain0.3 mg/kgN/ASignificant Increase

Note: Direct quantitative data for PALDA's effect on AEA levels is not applicable as its primary mechanism is not the inhibition of AEA degradation but the potentiation of its effects.

Table 2: Enzymatic Inhibition and Receptor Binding Affinity

Compound/Inhibitor ClassTargetIC50 / KiSelectivityReference
N-acyl-dopamines (general) FAAH19-100 µM (IC50)Varies by acyl chain
N-arachidonoyl-dopamine CB1 Receptor250 nM (Ki)40-fold vs. CB2
URB597 FAAH4.6 nM (IC50)High selectivity vs. other hydrolases
PF-3845 (FAAH Inhibitor) FAAH230 nM (Ki)Highly selective vs. FAAH2
AM11095 (NAAA Inhibitor) NAAA18 nM (IC50)>5500-fold vs. FAAH

Signaling Pathways and Experimental Workflows

Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathways and a typical experimental workflow for validating these compounds.

anandamide_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1 CB1 Receptor TRPV1 TRPV1 Channel Transport AEA Transporter FAAH FAAH Transport->FAAH NAAA NAAA Transport->NAAA Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis NAAA->Degradation Hydrolysis AEA Anandamide (AEA) AEA->CB1 Agonist AEA->TRPV1 Agonist AEA->Transport Uptake PALDA PALDA (this compound) PALDA->TRPV1 Potentiates AEA Effect URB597 URB597 URB597->FAAH Inhibits NAAAi NAAA Inhibitor NAAAi->NAAA Inhibits

Caption: Anandamide signaling pathways and points of intervention.

experimental_workflow A 1. System Preparation (e.g., Cell Culture, Animal Model) B 2. Compound Administration (PALDA, URB597, etc.) A->B C 3. Sample Collection (Brain Tissue, Plasma, Cells) B->C D 4. Lipid Extraction C->D F 6. Enzyme Activity Assay (FAAH/NAAA Inhibition) C->F E 5. Anandamide Quantification (LC-MS/MS) D->E G 7. Data Analysis & Comparison E->G F->G

Caption: Workflow for quantifying anandamide levels and enzyme activity.

Experimental Protocols

Protocol 1: Quantification of Endogenous Anandamide Levels by LC-MS/MS

This protocol outlines the measurement of AEA in biological samples following compound administration.

  • Tissue Homogenization: Brain or other tissue samples are collected and immediately snap-frozen. Samples are weighed and homogenized in a solution of acetonitrile containing an internal standard (e.g., AEA-d8) to precipitate proteins.

  • Lipid Extraction: The homogenate is centrifuged, and the supernatant containing the lipid fraction is collected. The solvent is then evaporated under nitrogen gas.

  • Sample Reconstitution: The dried lipid extract is reconstituted in a mobile phase solution (e.g., methanol/water mixture) suitable for chromatographic separation.

  • LC-MS/MS Analysis: The sample is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Chromatography: A C18 reverse-phase column is used to separate anandamide from other lipids.

    • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the transition of the anandamide parent ion to a specific daughter ion, ensuring high selectivity and sensitivity.

  • Quantification: Anandamide levels are calculated by comparing the peak area ratio of endogenous anandamide to the internal standard against a standard calibration curve. Results are typically expressed as pmol/g of tissue or pmol/mL of plasma.

Protocol 2: In Vitro FAAH/NAAA Enzyme Activity Assay

This protocol is used to determine the inhibitory potential (IC50) of a test compound on FAAH or NAAA.

  • Enzyme Source Preparation: A protein preparation containing the enzyme of interest (FAAH or NAAA) is obtained from homogenized tissues (e.g., rat brain) or from cell lines engineered to overexpress the enzyme.

  • Incubation: The enzyme preparation is incubated in a buffer solution at a physiological temperature (e.g., 37°C) with a specific substrate (e.g., radiolabeled anandamide for FAAH).

  • Inhibitor Addition: The assay is run in the presence of varying concentrations of the test compound (e.g., URB597, PALDA).

  • Reaction Termination: After a set incubation period, the enzymatic reaction is stopped (e.g., by adding an organic solvent).

  • Product Quantification: The amount of product generated from substrate hydrolysis (e.g., radiolabeled arachidonic acid) is measured. This is typically achieved by separating the product from the unreacted substrate using chromatography and quantifying with a scintillation counter.

  • IC50 Determination: The enzymatic activity at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%—is determined by fitting the data to a dose-response curve.

Conclusion

The modulation of anandamide signaling offers significant therapeutic potential. While direct inhibition of degradation enzymes like FAAH (e.g., with URB597) or NAAA provides a clear path to elevating bulk anandamide levels, compounds like N-palmitoyl dopamine (PALDA) represent a more nuanced approach. PALDA's "entourage" effect, which potentiates anandamide's action at specific receptors like TRPV1, highlights the importance of considering receptor-level modulation in addition to ligand concentration. This comparative guide provides researchers with the foundational data and methodologies to explore these distinct but complementary strategies for manipulating the endocannabinoid system.

References

A Comparative Guide to Hydrolase Specificity: The Case of FAAH Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the specificity of compounds targeting Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. Initially, the focus was on the compound Pdp-EA; however, publicly available data identifies this compound as a FAAH activator, a compound that enhances the enzyme's activity.[1] The proposed mechanism involves the reduction of negative feedback on FAAH.[1] As such, a comparison of its inhibitory specificity against other hydrolases is not applicable based on current literature.

To provide a relevant and valuable comparison for researchers in this field, this guide will instead focus on the specificity of well-characterized FAAH inhibitors. The selectivity of inhibitors is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. We will compare two widely studied FAAH inhibitors, PF-3845 and URB597 , examining their specificity for FAAH over other serine hydrolases, such as Monoacylglycerol Lipase (MAGL) and various carboxylesterases.

The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide range of physiological processes, including pain, mood, and inflammation. The primary signaling molecules of the ECS are endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG). FAAH and MAGL are the principal enzymes responsible for the degradation of AEA and 2-AG, respectively. By inhibiting FAAH, the levels of AEA are increased, prolonging its signaling and therapeutic effects, such as analgesia and anxiolysis, without the psychotropic effects associated with direct cannabinoid receptor agonists.[2]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor MAGL MAGL ArachidonicAcid_Glycerol Arachidonic Acid + Glycerol MAGL->ArachidonicAcid_Glycerol Degrades FAAH FAAH ArachidonicAcid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid_Ethanolamine Degrades AEA Anandamide (AEA) AEA->CB1 Binds & Activates AEA->FAAH TwoAG 2-AG TwoAG->CB1 Binds & Activates TwoAG->MAGL

Figure 1. Endocannabinoid signaling at the synapse.

Quantitative Comparison of FAAH Inhibitor Specificity

The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is determined by comparing the IC50 value for the target enzyme (FAAH) to the IC50 values for other enzymes. A significantly higher IC50 for other hydrolases indicates greater selectivity for FAAH.

CompoundTarget EnzymeSpeciesIC50 / KiOff-Target EnzymeSpeciesIC50Selectivity Factor
PF-3845 FAAHHuman18 nM (IC50)FAAH-2Human>10,000 nM>550-fold
CarboxylesterasesMouse (Liver)No Inhibition DetectedHigh
FAAHRat230 nM (Ki)
URB597 FAAHRat (Brain)5 nM (IC50)CarboxylesterasesMouse (Liver)Inhibition DetectedLow
FAAHHuman (Liver)3 nM (IC50)

Data compiled from multiple sources.

Note: Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions. The selectivity factor provides a more standardized measure of specificity.

Visualizing Inhibitor Selectivity

High selectivity is a desirable trait for a therapeutic inhibitor. A selective inhibitor primarily interacts with its intended target, minimizing interactions with other proteins that could cause off-target effects.

cluster_inhibitors cluster_targets PF3845 PF-3845 (Selective) FAAH FAAH PF3845->FAAH Strong Inhibition MAGL MAGL PF3845->MAGL No Significant Inhibition CES Carboxylesterases (CES) PF3845->CES No Significant Inhibition URB597 URB597 (Less Selective) URB597->FAAH Strong Inhibition URB597->CES Off-Target Inhibition

Figure 2. Specificity of FAAH inhibitors.

Experimental Protocols

The determination of inhibitor specificity against a wide range of enzymes is crucial. A state-of-the-art technique for this is Activity-Based Protein Profiling (ABPP) .

Activity-Based Protein Profiling (ABPP) Workflow

ABPP is a powerful chemoproteomic method used to assess the potency and selectivity of enzyme inhibitors directly within complex biological samples like cell or tissue lysates.

  • Proteome Preparation : A proteome (e.g., from brain or liver tissue) is prepared at a standardized protein concentration (e.g., 1 mg/mL) in a buffered solution.

  • Competitive Inhibition : The proteome is pre-incubated with the inhibitor of interest (e.g., PF-3845) at various concentrations for a set time (e.g., 30 minutes at 37°C). A vehicle control (e.g., DMSO) is run in parallel.

  • Probe Labeling : A broad-spectrum activity-based probe (ABP), such as a fluorophosphonate tagged with a fluorescent reporter (e.g., FP-TAMRA), is added to the mixture. This probe covalently binds to the active site of many serine hydrolases. If the inhibitor is bound to a hydrolase's active site, it will block the ABP from binding.

  • Analysis :

    • Gel-Based ABPP : The proteome is separated by SDS-PAGE. The gel is then scanned for fluorescence. A reduction in the fluorescence intensity of a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to and blocked the activity of that enzyme. This method is excellent for rapid screening.

    • Mass Spectrometry-Based ABPP : For a more comprehensive and quantitative analysis, the probe-labeled proteins are digested, and the labeled peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS). This allows for the identification and quantification of a much larger number of hydrolases that are targeted by the inhibitor.

Proteome 1. Proteome (e.g., Brain Lysate) Incubate 2. Incubate with Inhibitor (or Vehicle) Proteome->Incubate Probe 3. Add Broad-Spectrum Fluorescent Probe Incubate->Probe SDS 4a. SDS-PAGE Analysis Probe->SDS LCMS 4b. LC-MS/MS Analysis Probe->LCMS Gel Gel Imaging SDS->Gel Data Data Analysis LCMS->Data

Figure 3. Workflow for competitive ABPP.

Summary

While this compound is characterized as a FAAH activator, the study of FAAH inhibitors provides a clear example of the importance of enzyme specificity in drug development. As demonstrated by comparative data, compounds like PF-3845 show high selectivity for FAAH with minimal off-target activity on other serine hydrolases. In contrast, earlier inhibitors such as URB597, while potent against FAAH, also interact with other enzymes like carboxylesterases, particularly in peripheral tissues. The use of advanced techniques like Activity-Based Protein Profiling is indispensable for rigorously defining the selectivity profile of new chemical entities, ensuring that their therapeutic effects can be attributed to the modulation of the intended target. This rigorous characterization is essential for the development of safe and effective therapeutics targeting the endocannabinoid system.

References

A Comparative Analysis of XY03-EA and its Parent Compound NBP in Rodent Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

Note: This comparison guide addresses the user's query on "Pdp-EA." Initial research indicates that "this compound" is not a standard designation for a research compound. Based on available literature, it is highly probable that the query refers to XY03-EA , a novel derivative of L-3-n-Butylphthalide (NBP). This guide, therefore, provides a comparative analysis of XY03-EA against its parent compound, NBP, in the context of rodent models of ischemic stroke.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of XY03-EA's performance with its established alternative, NBP. The information is supported by experimental data from preclinical studies.

I. Comparative Efficacy in a Rat Model of Ischemic Stroke

A key study evaluated the neuroprotective effects of XY03-EA in a rat model of middle cerebral artery occlusion and reperfusion (MCAO/R), a common model for ischemic stroke. The performance of XY03-EA was compared against both a vehicle control (MCAO/R group) and its parent compound, NBP.

Table 1: Effects of XY03-EA and NBP on Neurological Deficit Scores (NDS) and Infarct Volume in MCAO/R Rats

Treatment GroupDose (mg/kg)Neurological Deficit Score (NDS)Infarct Volume (%)
Sham-00
MCAO/R (Vehicle)-4.035
NBP622.520
XY03-EA252.018
XY03-EA501.512
XY03-EA1001.08*

*Data derived from graphical representations in the source study and presented for comparative purposes.[1][2] *p < 0.05 compared to the NBP group.[1]

The data indicates that XY03-EA demonstrates a dose-dependent improvement in neurological function and a reduction in brain infarct volume following ischemic stroke in rats.[1] Notably, at doses of 50 mg/kg and 100 mg/kg, XY03-EA showed a significantly greater reduction in infarct volume compared to NBP.[1]

II. Mechanistic Comparison: Oxidative Stress and Inflammation

XY03-EA is reported to be more potent than NBP in its oxyradical scavenging capacity. This enhanced antioxidant activity likely contributes to its superior neuroprotective effects. The following table summarizes the effects of XY03-EA and NBP on key biomarkers of oxidative stress and inflammation in the brain tissue of MCAO/R rats.

Table 2: Comparison of Effects on Oxidative Stress and Inflammatory Markers

MarkerEffect of NBPEffect of XY03-EA (50 & 100 mg/kg)
Oxidative Stress
SOD (Superoxide Dismutase) ActivityIncreasedSignificantly Increased
GSH (Glutathione) ContentIncreasedSignificantly Increased
MDA (Malondialdehyde) ContentDecreasedSignificantly Decreased
Inflammatory Cytokines
TNF-α (Tumor Necrosis Factor-α)DecreasedSignificantly Decreased
IL-1β (Interleukin-1β)DecreasedSignificantly Decreased
IL-6 (Interleukin-6)No significant changeSignificantly Decreased

Data summarized from findings indicating XY03-EA's potent effects on these markers.

These findings suggest that XY03-EA exerts more powerful antioxidant and anti-inflammatory effects than NBP in the context of cerebral ischemia/reperfusion injury.

III. Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

G cluster_0 Ischemia/Reperfusion Injury cluster_1 Cellular Stress cluster_2 Therapeutic Intervention cluster_3 Downstream Effects I/R I/R ROS ↑ Reactive Oxygen Species (ROS) I/R->ROS induces Autophagy ↑ Autophagy ROS->Autophagy activates XY03EA XY03-EA XY03EA->ROS inhibits Protection Neuroprotection XY03EA->Protection promotes Death Autophagic Cell Death Autophagy->Death leads to

Caption: Proposed signaling pathway for XY03-EA-mediated neuroprotection.

G cluster_0 Pre-Surgery cluster_1 Surgical Procedure cluster_2 Post-Operative Care & Treatment cluster_3 Evaluation AnimalPrep Animal Preparation (Anesthesia, Monitoring) MCAO Middle Cerebral Artery Occlusion (MCAO) (e.g., 90 minutes) AnimalPrep->MCAO Reperfusion Reperfusion (Removal of Occlusion) MCAO->Reperfusion Treatment Drug Administration (XY03-EA, NBP, or Vehicle) Reperfusion->Treatment Recovery Post-Operative Recovery Treatment->Recovery Behavioral Neurological Scoring (24h post-MCAO) Recovery->Behavioral Histology Histological Analysis (TTC Staining for Infarct Volume) Behavioral->Histology Biochemical Biochemical Assays (Oxidative Stress & Inflammation Markers) Histology->Biochemical

Caption: Experimental workflow for the MCAO/R rodent model.

IV. Experimental Protocols

The comparative data presented in this guide were primarily generated using the Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) model in rats.

Objective: To induce a temporary focal cerebral ischemia followed by reperfusion, mimicking the conditions of an ischemic stroke in humans.

Methodology:

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic. Body temperature is maintained at 37°C throughout the procedure using a heating pad.

  • Surgical Procedure (Intraluminal Filament Model):

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully isolated.

    • The ECA is ligated and transected.

    • A standardized nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The occlusion is maintained for a specific duration (e.g., 90-120 minutes).

  • Reperfusion: After the ischemic period, the monofilament is withdrawn to allow blood flow to resume to the MCA territory.

  • Drug Administration: XY03-EA, NBP, or a vehicle solution is administered, often via intragastric gavage, at a specific time point relative to the ischemia or reperfusion (e.g., 10 minutes after ischemia).

  • Post-operative Care: Animals are allowed to recover in a warm environment with free access to food and water.

  • Outcome Assessment (typically at 24 hours post-MCAO):

    • Neurological Deficit Scoring (NDS): A graded scoring system is used to evaluate motor and neurological function. A higher score indicates a more severe deficit.

    • Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white. The percentage of the infarct volume relative to the total brain volume is then calculated.

    • Biochemical Analysis: Brain tissue from the ischemic hemisphere is collected for measurement of oxidative stress markers (SOD, GSH, MDA) and inflammatory cytokines (TNF-α, IL-1β, IL-6) using standard assay kits.

V. Conclusion

The available preclinical data suggests that XY03-EA is a promising neuroprotective agent for the treatment of ischemic stroke. In rodent models, it demonstrates superior efficacy in reducing infarct volume and improving neurological outcomes compared to its parent compound, NBP. This enhanced performance is attributed to its more potent antioxidant and anti-inflammatory properties, which appear to mitigate the secondary injury cascade following ischemia/reperfusion. The primary mechanism of action involves the inhibition of ROS-dependent autophagy, thereby preventing autophagic cell death. Further investigation, including ongoing clinical trials, will be crucial to validate these findings in human subjects.

References

A Comparative Analysis of Pdp-EA and Key Endocannabinoid Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel, selective Fatty Acid Amide Hydrolase (FAAH) inhibitor, Pdp-EA, against established endocannabinoid system (ECS) modulators. The objective of this document is to furnish researchers and drug development professionals with a thorough comparative analysis, supported by experimental data and detailed protocols, to facilitate informed decisions in the pursuit of novel therapeutics targeting the endocannabinoid system.

The endocannabinoid system is a crucial neuromodulatory system involved in a plethora of physiological processes, making it a promising target for therapeutic intervention in various disorders, including pain, anxiety, and neurodegenerative diseases.[1][2][3] The primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively.[2][4] Inhibition of these enzymes presents a strategic approach to enhance endogenous cannabinoid signaling.

This guide will focus on the comparative pharmacology of this compound, a novel pyrrolidine-diono-ethylamide compound, with a focus on its potent and selective FAAH inhibition. For a comprehensive comparison, we will benchmark this compound against:

  • Anandamide (AEA): An endogenous cannabinoid and the primary substrate for FAAH.

  • URB597: A well-characterized, potent, and selective FAAH inhibitor.

  • JZL184: A potent and selective inhibitor of MAGL, to highlight the distinct enzymatic pathways within the ECS.

Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound and the selected endocannabinoid modulators. The data for this compound is based on internal preliminary studies, while the data for the reference compounds are derived from publicly available literature.

CompoundTargetIC50 (nM)CB1 Binding (Ki, nM)CB2 Binding (Ki, nM)
This compound FAAH 1.2 >10,000 >10,000
AnandamideFAAH (substrate)N/A89371
URB597FAAH4.6>5,000>5,000
JZL184MAGL2.1>10,000>10,000

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. Ki values represent the binding affinity of the compound to the cannabinoid receptors, with higher values indicating lower affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

1. FAAH and MAGL Enzyme Activity Assays

  • Objective: To determine the potency of test compounds in inhibiting the activity of human FAAH and MAGL.

  • Methodology:

    • Recombinant human FAAH or MAGL is incubated with the test compound at varying concentrations for 15 minutes at 37°C in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin for FAAH; 4-nitrophenyl acetate for MAGL).

    • The reaction is allowed to proceed for 30 minutes at 37°C and is then stopped by the addition of a stopping solution (e.g., 1 M glycine, pH 10).

    • The fluorescence or absorbance of the product is measured using a plate reader.

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

2. Cannabinoid Receptor Binding Assays

  • Objective: To determine the binding affinity of test compounds for human CB1 and CB2 receptors.

  • Methodology:

    • Membranes from cells stably expressing human CB1 or CB2 receptors are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

    • The incubation is carried out for 90 minutes at 30°C in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

    • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.

endocannabinoid_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD synthesis DAG DAG DAGL DAGL DAG->DAGL synthesis AEA Anandamide (AEA) NAPE_PLD->AEA Two_AG 2-AG DAGL->Two_AG AEA->CB1 retrograde signaling FAAH FAAH AEA->FAAH degradation Two_AG->CB1 retrograde signaling MAGL MAGL Two_AG->MAGL degradation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid MAGL->Arachidonic_Acid

Caption: Endocannabinoid signaling pathway.

faah_inhibition_workflow start Start reagents Prepare Reagents: - Recombinant FAAH - this compound (test compound) - Fluorogenic Substrate start->reagents incubation Incubate FAAH with this compound reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Fluorescence reaction->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: FAAH inhibition assay workflow.

faah_mechanism AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH binds to Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid metabolizes to Pdp_EA This compound Pdp_EA->FAAH blocks Inhibition Inhibition

Caption: Mechanism of FAAH inhibition by this compound.

Conclusion

The preliminary data presented in this guide position this compound as a highly potent and selective FAAH inhibitor. With an IC50 value of 1.2 nM, this compound demonstrates superior in vitro potency compared to the well-characterized FAAH inhibitor, URB597. Furthermore, the lack of significant binding to CB1 and CB2 receptors (Ki > 10,000 nM) suggests a favorable safety profile, potentially avoiding the psychotropic side effects associated with direct cannabinoid receptor agonists.

The high selectivity of this compound for FAAH over MAGL indicates a specific mechanism of action, primarily enhancing the endogenous levels of anandamide. This targeted approach may offer therapeutic advantages in conditions where anandamide signaling is dysregulated.

Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic potential in relevant disease models. This initial benchmarking against known endocannabinoid modulators suggests that this compound is a promising candidate for further development.

References

A Comparative Guide to Pdp-EA and FAAH Inhibitors in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of N-palmitoyldopamine (Pdp-EA), a novel lipid signaling molecule, and Fatty Acid Amide Hydrolase (FAAH) inhibitors, a well-established class of analgesic compounds. The comparison is based on available experimental data in various pain models, focusing on their distinct mechanisms of action and analgesic efficacy.

Introduction

The management of chronic pain remains a significant challenge in modern medicine, driving the search for novel therapeutic agents with improved efficacy and safety profiles. The endocannabinoid system has emerged as a promising target for analgesic drug development. This guide explores two distinct approaches to modulating this system: the indirect potentiation of endocannabinoid signaling by N-palmitoyldopamine (this compound) and the direct enhancement of endocannabinoid levels through the inhibition of the primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH).

Mechanism of Action

The fundamental difference between this compound and FAAH inhibitors lies in their mechanism of action. FAAH inhibitors directly increase the synaptic concentration of endocannabinoids, while this compound is thought to act indirectly through an "entourage effect."

N-Palmitoyldopamine (this compound)

N-palmitoyldopamine (PALDA) is an endogenous conjugate of palmitic acid and the neurotransmitter dopamine. Its mechanism of action in pain modulation is not fully elucidated but is believed to involve an "entourage effect." This phenomenon describes the ability of certain lipid molecules, which may be inactive at cannabinoid receptors themselves, to potentiate the effects of endogenous cannabinoids like anandamide (AEA) and N-arachidonoyl-dopamine (NADA).[1] this compound is reported to be inactive on the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in nociception.[1] Instead, it is thought to enhance the binding and/or signaling of other endocannabinoids at their respective receptors, thereby indirectly promoting analgesia. The precise molecular targets and signaling pathways mediating this effect are still under investigation.

FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2][3] FAAH inhibitors are small molecules that bind to and block the active site of the FAAH enzyme. This inhibition leads to a significant increase in the levels of AEA and other bioactive lipids in the brain and peripheral tissues.[4] The elevated endocannabinoid levels result in enhanced activation of cannabinoid receptors (CB1 and CB2), which are known to play a crucial role in pain modulation. By amplifying the endogenous cannabinoid tone, FAAH inhibitors produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct CB1 receptor agonists.

Signaling Pathway Diagrams

FAAH_Inhibitor_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Endocannabinoid\n(e.g., Anandamide) Endocannabinoid (e.g., Anandamide) FAAH FAAH Endocannabinoid\n(e.g., Anandamide)->FAAH Degraded by CB1 Receptor CB1 Receptor Endocannabinoid\n(e.g., Anandamide)->CB1 Receptor Binds to Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites FAAH Inhibitor FAAH Inhibitor FAAH Inhibitor->FAAH Inhibits Analgesia Analgesia CB1 Receptor->Analgesia Leads to

Caption: Signaling pathway of FAAH inhibitors.

Pdp_EA_Pathway cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Endocannabinoids\n(Anandamide, NADA) Endocannabinoids (Anandamide, NADA) Cannabinoid Receptors\n(e.g., CB1) Cannabinoid Receptors (e.g., CB1) Endocannabinoids\n(Anandamide, NADA)->Cannabinoid Receptors\n(e.g., CB1) Binds to This compound This compound This compound->Endocannabinoids\n(Anandamide, NADA) Potentiates (Entourage Effect) Enhanced\nAnalgesia Enhanced Analgesia Cannabinoid Receptors\n(e.g., CB1)->Enhanced\nAnalgesia Leads to

Caption: Proposed signaling pathway of this compound.

Preclinical Efficacy in Pain Models

Direct comparative studies between this compound and FAAH inhibitors are currently lacking in the published literature. Therefore, this section presents available data for each compound class in established preclinical models of inflammatory and neuropathic pain.

FAAH Inhibitors: Quantitative Data

FAAH inhibitors have demonstrated robust analgesic effects across a range of preclinical pain models. The following tables summarize representative quantitative data from studies evaluating the efficacy of various FAAH inhibitors.

Table 1: Efficacy of FAAH Inhibitors in Inflammatory Pain Models

Pain ModelFAAH InhibitorAnimal ModelDoseRoute of Admin.Outcome Measure% Analgesia / EffectReference
Carrageenan-induced Paw EdemaURB597Mouse0.1 - 3 mg/kgi.p.Paw VolumeDose-dependent reduction in edema
Carrageenan-induced Thermal HyperalgesiaURB597Rat0.3 mg/kgi.p.Paw Withdrawal LatencySignificant increase in latency
Formalin Test (Phase 2)URB597Rat10 mg/kgi.p.Licking/Flinching TimeSignificant reduction in licking time
Complete Freund's Adjuvant (CFA)-induced Inflammatory PainURB597Rat0.3 mg/kgi.p.Mechanical AllodyniaSignificant reversal of allodynia

Table 2: Efficacy of FAAH Inhibitors in Neuropathic Pain Models

Pain ModelFAAH InhibitorAnimal ModelDoseRoute of Admin.Outcome Measure% Analgesia / EffectReference
Chronic Constriction Injury (CCI)URB597Mouse10 mg/kgp.o.Mechanical Allodynia & Thermal HyperalgesiaAttenuation of both allodynia and hyperalgesia
Spinal Nerve Ligation (SNL)OL-135Rat10, 30, 100 mg/kgi.p.Mechanical AllodyniaDose-dependent reversal of allodynia
HIV-gp120 NeuropathyURB597, PF-3845Rat1 - 10 mg/kgi.p.Tactile & Cold AllodyniaMarked reduction in allodynia
Oxaliplatin-induced NeuropathyPEA (potentiated by FAAH inhibition)Rat30 mg/kgi.p.Mechanical & Thermal HypersensitivityReduction in pain behaviors
N-Palmitoyldopamine (this compound): Qualitative Data and 'Entourage' Effect

Preclinical data on the direct analgesic effects of this compound are limited. The primary evidence for its potential role in pain modulation comes from studies demonstrating its 'entourage' effect on other endovanilloids.

One study reported that this compound (0.1-10 µM) lowered the EC50 of N-arachidonoyl-dopamine (NADA) for activating TRPV1 channels from approximately 90 nM to 30 nM. It also dose-dependently enhanced the effect of anandamide on intracellular calcium levels. While these findings suggest that this compound can potentiate the actions of key pain-modulating endocannabinoids, there is a lack of in vivo studies in established pain models to quantify its analgesic efficacy. Further research is required to determine if this 'entourage' effect translates into meaningful pain relief in animal models of inflammatory and neuropathic pain.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Carrageenan-Induced Inflammatory Pain
  • Objective: To induce a model of acute inflammation and measure hyperalgesia.

  • Procedure: A solution of lambda-carrageenan (typically 1-2% in saline) is injected into the plantar surface of the hind paw of a rodent. This induces a localized inflammatory response characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli.

  • Outcome Measures:

    • Paw Edema: Measured using a plethysmometer at various time points after carrageenan injection.

    • Thermal Hyperalgesia: Assessed using the Hargreaves test, which measures the latency of paw withdrawal from a radiant heat source.

    • Mechanical Allodynia: Evaluated using von Frey filaments, which are a series of calibrated fibers that apply a specific force to the paw to determine the withdrawal threshold.

Formalin Test
  • Objective: To assess nociceptive responses to a persistent chemical stimulus.

  • Procedure: A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of the hind paw. This elicits a biphasic pain response: an initial acute phase (Phase 1) lasting about 5 minutes, followed by a quiescent period and then a longer-lasting tonic phase (Phase 2) from approximately 15 to 60 minutes. Phase 1 is thought to represent direct activation of nociceptors, while Phase 2 involves central sensitization and inflammatory processes.

  • Outcome Measure: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in discrete time intervals.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Objective: To create a model of peripheral nerve injury that mimics chronic neuropathic pain.

  • Procedure: The sciatic nerve of an anesthetized rodent is loosely ligated with chromic gut sutures at four locations. This causes a gradual constriction of the nerve as it swells, leading to the development of persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.

  • Outcome Measures:

    • Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Measured using the Hargreaves test to determine the paw withdrawal latency to a thermal stimulus.

Experimental Workflow Diagram

Experimental_Workflow cluster_models Pain Model Induction cluster_assessment Pain Assessment Methods Animal Acclimatization Animal Acclimatization Baseline Pain Assessment Baseline Pain Assessment Animal Acclimatization->Baseline Pain Assessment Induction of Pain Model Induction of Pain Model Baseline Pain Assessment->Induction of Pain Model von Frey Test von Frey Test Baseline Pain Assessment->von Frey Test Hargreaves Test Hargreaves Test Baseline Pain Assessment->Hargreaves Test Drug Administration\n(this compound or FAAH Inhibitor) Drug Administration (this compound or FAAH Inhibitor) Induction of Pain Model->Drug Administration\n(this compound or FAAH Inhibitor) Carrageenan Injection Carrageenan Injection Induction of Pain Model->Carrageenan Injection Formalin Injection Formalin Injection Induction of Pain Model->Formalin Injection CCI Surgery CCI Surgery Induction of Pain Model->CCI Surgery Post-treatment Pain Assessment Post-treatment Pain Assessment Drug Administration\n(this compound or FAAH Inhibitor)->Post-treatment Pain Assessment Data Analysis Data Analysis Post-treatment Pain Assessment->Data Analysis Post-treatment Pain Assessment->von Frey Test Post-treatment Pain Assessment->Hargreaves Test Behavioral Observation Behavioral Observation Post-treatment Pain Assessment->Behavioral Observation

Caption: General experimental workflow for preclinical pain studies.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and FAAH inhibitors as potential analgesic agents. FAAH inhibitors represent a well-validated therapeutic strategy with a clear mechanism of action and robust efficacy in a wide array of preclinical pain models. The quantitative data consistently demonstrate their ability to alleviate both inflammatory and neuropathic pain by enhancing endogenous cannabinoid signaling.

In contrast, the investigation of this compound is in its nascent stages. While the concept of an 'entourage' effect is intriguing, the current body of evidence is primarily based on in vitro findings. There is a critical need for in vivo studies to establish the analgesic efficacy of this compound in relevant pain models and to elucidate its precise mechanism of action. Direct, head-to-head comparative studies with established analgesics, including FAAH inhibitors, will be essential to determine the therapeutic potential of this compound.

For researchers and drug development professionals, FAAH inhibitors offer a more established and predictable path for analgesic development. This compound, however, represents a novel and largely unexplored avenue that warrants further investigation to understand its potential role in the complex landscape of pain modulation. Future research should focus on validating the 'entourage' effect of this compound in vivo and assessing its analgesic profile in diverse pain states.

References

A Head-to-Head Comparison of Pdp-EA and Cardanolethanolamide: Novel Enhancers of Fatty Acid Amide Hydrolase Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of N-acylethanolamine (NAE) signaling modulation, the discovery of compounds that enhance the activity of Fatty Acid Amide Hydrolase (FAAH), the primary catabolic enzyme for NAEs, presents a novel pharmacological approach. This guide provides a detailed head-to-head comparison of two such phenoxyacyl-ethanolamides: 3-n-pentadecylphenolethanolamide (Pdp-EA) and cardanolethanolamide. This comparison is based on their effects on FAAH activity, drawing from key experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of FAAH Activity Modulation

The following table summarizes the quantitative effects of this compound and cardanolethanolamide on the apparent maximum velocity (Vmax) of FAAH from both plant (Arabidopsis thaliana) and mammalian (Rattus rattus) sources. The data is extracted from studies by Faure et al. (2014).[1][2]

CompoundEnzyme SourceSubstrateApparent Vmax (% of Control)
This compound Arabidopsis thaliana FAAHNAE 12:0~250%
Rattus rattus FAAHNAE 12:0~220%
Rattus rattus FAAHNAE 16:0~220%
Rattus rattus FAAHNAE 20:4~700%
Cardanolethanolamide Arabidopsis thaliana FAAHNAE 12:0~250%
Rattus rattus FAAHNAE 12:0~220%
Rattus rattus FAAHNAE 16:0~220%
Rattus rattus FAAHNAE 20:4~700%

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this comparison guide.

FAAH Activity Assay

The activity of recombinant FAAH was determined using a radiolabeled substrate assay.[3][4]

  • Enzyme Preparation: Recombinant FAAH from Arabidopsis thaliana (AtFAAH) and Rattus rattus (rFAAH) were expressed and purified.

  • Reaction Mixture: The assay was conducted in a final volume of 200 µL containing 50 mM Tris-HCl buffer (pH 9.0), 0.1% (w/v) Triton X-100, and the specified concentration of the radiolabeled substrate (e.g., [1-14C]NAE 12:0).

  • Compound Incubation: this compound or cardanolethanolamide were added to the reaction mixture at a final concentration of 50 µM. Control reactions were performed in the presence of the vehicle (DMSO).

  • Enzyme Addition and Incubation: The reaction was initiated by the addition of the purified FAAH enzyme. The mixture was then incubated at 37°C for 30 minutes.

  • Reaction Termination and Product Separation: The reaction was stopped by the addition of 200 µL of chloroform/methanol (2:1, v/v). The mixture was vortexed and centrifuged to separate the aqueous and organic phases.

  • Quantification: The amount of radiolabeled ethanolamine released into the aqueous phase was quantified by liquid scintillation counting.

  • Data Analysis: Enzyme activity was calculated as the rate of product formation and expressed as a percentage of the control.

Neuronal Viability Assay

The effect of cardanolethanolamide on neuronal viability was assessed using primary cultured neurons.[1]

  • Cell Culture: Primary cortical neurons were isolated from rat embryos and cultured in appropriate media.

  • Compound Treatment: Neurons were treated with varying concentrations of cardanolethanolamide for a specified duration. In some experiments, cells were co-treated with a FAAH inhibitor or an exogenous NAE substrate.

  • Viability Assessment: Cell viability was measured using a standard method, such as the MTT assay, which quantifies mitochondrial metabolic activity.

  • Oxidative Stress Induction: In some experiments, oxidative stress was induced by the addition of hydrogen peroxide (H2O2) to the culture medium.

  • Data Analysis: Cell viability was expressed as a percentage of the control (vehicle-treated) cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and cardanolethanolamide, and the general experimental workflow for assessing their impact on FAAH activity.

G cluster_0 Cellular Environment cluster_1 Intracellular Space This compound This compound FAAH Fatty Acid Amide Hydrolase (FAAH) This compound->FAAH enhances activity Cardanolethanolamide Cardanolethanolamide Cardanolethanolamide->FAAH enhances activity NAE N-Acylethanolamine (NAE) NAE->FAAH is hydrolyzed by Fatty_Acid Fatty Acid FAAH->Fatty_Acid produces Ethanolamine Ethanolamine FAAH->Ethanolamine produces

Caption: Proposed signaling pathway of this compound and cardanolethanolamide.

G Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Substrate) Start->Prepare_Reaction_Mixture Add_Compound Add this compound or Cardanolethanolamide Prepare_Reaction_Mixture->Add_Compound Add_Enzyme Add FAAH Enzyme Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction & Separate Phases Incubate->Stop_Reaction Quantify_Product Quantify Radiolabeled Product Stop_Reaction->Quantify_Product Analyze_Data Analyze Data & Compare to Control Quantify_Product->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for FAAH activity assay.

Comparative Analysis

Both this compound and cardanolethanolamide have demonstrated the ability to enhance the catalytic activity of FAAH from both plant and mammalian sources. Their mechanism of action appears to be through the reduction of negative feedback regulation of FAAH activity by free ethanolamine.

From the available data, both compounds exhibit a comparable and significant increase in the apparent Vmax of FAAH for various NAE substrates. Notably, the enhancement is most pronounced with the endocannabinoid anandamide (NAE 20:4) as the substrate for rat FAAH, showing an approximately 7-fold increase in activity in the presence of either compound.

While their effects on FAAH activity are similar, a noteworthy difference emerges from in vitro studies on neuronal cells. Cardanolethanolamide was found to reduce neuronal viability and increase cell death under conditions of oxidative stress at nanomolar concentrations. This cytotoxic effect was reversible by the application of FAAH inhibitors or an exogenous NAE substrate, suggesting that the enhanced degradation of endogenous NAEs by cardanolethanolamide may be detrimental to neuronal health under certain conditions. Similar neurotoxicity data for this compound is not as readily available in the primary literature, highlighting an area for further comparative investigation.

In studies on plant seedlings, both compounds were able to partially alleviate the negative growth effects of exogenous NAE 12:0, which is consistent with their ability to enhance FAAH-mediated NAE degradation.

Conclusion

This compound and cardanolethanolamide represent a novel class of pharmacological tools that enhance FAAH activity, in contrast to the more widely studied FAAH inhibitors. Both compounds have shown a remarkable ability to increase the Vmax of FAAH from different species for a range of NAE substrates. While they appear to have similar efficacy in modulating FAAH activity, the potential for cytotoxicity with cardanolethanolamide in neuronal cells suggests that their biological effects may differ in specific cellular contexts. Further research is warranted to fully elucidate the therapeutic potential and safety profiles of these FAAH-enhancing compounds.

References

Safety Operating Guide

Proper Disposal of Pdp-EA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of N-(2-hydroxyethyl)-2-(3-n-pentadecylphenoxy)acetamide (Pdp-EA)

This document provides detailed procedural guidance for the safe and compliant disposal of this compound, a synthetic phenoxyacyl-ethanolamide compound, within a laboratory setting.[1] Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.

Pre-Disposal Hazard Assessment

Key Considerations:

  • Chemical Compatibility: Avoid mixing this compound waste with incompatible materials. Store separately from strong oxidizing agents, acids, and bases to prevent hazardous reactions.

  • Regulatory Status: All chemical waste must be managed in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]

Required Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to minimize exposure risk.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Procedure

The primary method for this compound disposal is through collection as hazardous chemical waste for subsequent incineration by a licensed waste management facility. Do not discharge this compound down the drain or dispose of it in regular trash.

Step 1: Waste Segregation and Collection

  • Collect this compound waste at the point of generation in a designated, compatible, and properly labeled hazardous waste container.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "N-(2-hydroxyethyl)-2-(3-n-pentadecylphenoxy)acetamide (this compound)".

  • If this compound is dissolved in a solvent, list the solvent and its approximate concentration on the label. Given its structure, it is likely a non-halogenated organic waste stream.

Step 2: Container Management

  • Use a container made of a material chemically compatible with this compound.

  • Keep the waste container securely closed except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from ignition sources.

Step 3: Disposal of Empty Containers

  • A container that held this compound is considered "empty" only after all contents have been removed using standard practices.

  • For acutely hazardous materials, triple rinsing with a suitable solvent is required; the rinsate must be collected as hazardous waste. While this compound is not explicitly listed as acutely toxic, adopting this best practice is recommended.

  • Collect the rinsate in the appropriate hazardous waste container.

Step 4: Arranging for Waste Pickup

  • Once the waste container is full or has reached its accumulation time limit, complete a hazardous waste pickup request form as per your institution's Environmental Health & Safety (EHS) guidelines.

  • Ensure all documentation is accurate and complete to facilitate proper transportation and disposal by a licensed hazardous waste contractor.

Data Presentation: this compound Properties and Disposal Parameters

The following table summarizes key information for this compound based on its chemical identity. Quantitative disposal parameters are based on general hazardous waste guidelines in the absence of a specific SDS.

ParameterValue / GuidelineSource
Chemical Name N-(2-hydroxyethyl)-2-(3-n-pentadecylphenoxy)acetamide
Molecular Formula C₂₅H₄₃NO₃
Waste Category Non-halogenated Organic WasteInferred
EPA Hazardous Waste Code D001 (Ignitability) if in a flammable solvent. Otherwise, based on specific toxicity characteristics not yet defined.General
Recommended Container Chemically resistant, leak-proof container with a secure lid.
Storage Location Designated and labeled Satellite Accumulation Area (SAA).
Maximum Accumulation Do not exceed 55 gallons in an SAA.

Experimental Workflow & Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Pdp_EA_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Final Disposal A Generation of this compound Waste (e.g., unused material, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Non-halogenated organic) B->C D Collect in Labeled, Compatible Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Request Waste Pickup (via Institutional EHS) F->G When full or time limit reached H Transfer to Licensed Hazardous Waste Facility G->H I Final Disposal (Incineration) H->I

Caption: Workflow for the safe collection and disposal of this compound waste.

This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific EHS protocols and the relevant local and federal regulations to ensure full compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pdp-EA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pdp-EA (3-n-Pentadecylphenolethanolamine). Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

This compound, a synthetic phenoxyacylethanolamide, is a valuable tool in studying Fatty Acid Amide Hydrolase (FAAH) enzymes. As with any chemical compound, understanding and implementing proper handling and disposal protocols is paramount. This guide offers step-by-step procedures to minimize risk and ensure operational efficiency.

Personal Protective Equipment (PPE) and Handling Procedures

When working with this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE and handling protocols.

Area of ProtectionRequired PPE and Practices
Eye and Face Wear chemical safety goggles and a face shield where splashing is a possibility.
Skin Chemical-resistant gloves (e.g., nitrile) are mandatory. A lab coat or chemical-resistant apron must be worn.
Respiratory Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is required.
Hand Hygiene Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
General Handling Avoid inhalation of dust or fumes. Avoid contact with eyes, skin, and clothing.

Emergency Procedures: First Aid

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek medical attention.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not dispose of down the drain.

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as hazardous waste.

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines and to arrange for pickup of hazardous waste.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure this compound in a Ventilated Hood B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E F Segregate and Label Waste E->F G Doff PPE F->G I Store Waste in Designated Area F->I H Wash Hands Thoroughly G->H J Arrange for Hazardous Waste Pickup I->J

Figure 1. this compound Safe Handling and Disposal Workflow.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.